5-Bromo-2-isopropoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRSTNRZUIEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620330 | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870521-31-6 | |
| Record name | 5-Bromo-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870521-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxypyridine from 2-amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-isopropoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2-amino-5-bromopyridine, followed by a diazotization reaction and subsequent substitution with isopropanol. This document outlines detailed experimental protocols, presents quantitative data for each step, and includes visualizations of the synthetic workflow.
Overall Synthetic Strategy
The conversion of 2-amino-5-bromopyridine to this compound is achieved through a Sandmeyer-type reaction. The primary amino group of 2-amino-5-bromopyridine is first converted into a diazonium salt. This intermediate is then subjected to alcoholysis with isopropanol, which acts as both the solvent and the nucleophile, to yield the desired 2-isopropoxy derivative.
Caption: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromopyridine
The initial step involves the bromination of 2-aminopyridine. Several methods exist, with variations in the brominating agent and reaction conditions. Below are two common protocols.
Protocol 1: Bromination using Bromine in Acetic Acid
This traditional method employs liquid bromine in a solution of acetic acid.
-
Materials:
-
2-aminopyridine
-
Glacial acetic acid
-
Bromine
-
40% Sodium hydroxide solution
-
Petroleum ether (b.p. 60-80°C)
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 mole) in glacial acetic acid (175 mL).
-
Cool the solution to below 20°C in an ice bath.
-
Slowly add a solution of bromine (1.0 mole) in glacial acetic acid (100 mL) dropwise with vigorous stirring over approximately 1 hour. The temperature should be maintained below 20°C initially and then allowed to rise to 50°C after about half of the bromine solution has been added.
-
After the addition is complete, continue stirring for 1 hour.
-
Dilute the reaction mixture with water (250 mL) to dissolve the precipitated hydrobromide salt.
-
Transfer the solution to a larger beaker and neutralize it with a 40% sodium hydroxide solution with cooling and stirring.
-
Collect the precipitated solid by filtration and wash with water until the washings are free of bromide ions.
-
Dry the crude product.
-
To remove the common byproduct, 2-amino-3,5-dibromopyridine, wash the dried solid with hot petroleum ether.
-
The remaining solid is 2-amino-5-bromopyridine.
-
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative with improved regioselectivity.
-
Materials:
-
2-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane/Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
-
-
Procedure:
-
Dissolve 2-aminopyridine (0.1 mol) in dichloromethane or chloroform (300 mL) in a reaction flask.
-
Add N-Bromosuccinimide (0.1 mol) portion-wise at room temperature with stirring.
-
Stir the reaction mixture for 1-3 hours at 20-50°C.
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine.
-
Step 2: Synthesis of this compound
This step involves the diazotization of 2-amino-5-bromopyridine followed by reaction with isopropanol.
-
Materials:
-
2-amino-5-bromopyridine
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Isopropanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-bromopyridine in a mixture of isopropanol and an acid (e.g., sulfuric acid) and cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation.
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 2-amino-5-bromopyridine and a general procedure for the subsequent conversion to an alkoxy-pyridine.
Table 1: Synthesis of 2-amino-5-bromopyridine
| Parameter | Protocol 1 (Bromine/Acetic Acid) | Protocol 2 (NBS) |
| Starting Material | 2-aminopyridine | 2-aminopyridine |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Dichloromethane/Chloroform |
| Reaction Temperature | 20°C to 50°C | 20-50°C |
| Reaction Time | ~2 hours | 1-3 hours |
| Reported Yield | 62-67% | ~75-78% |
Table 2: General Synthesis of 2-Alkoxypyridines from 2-Aminopyridines
| Parameter | Value/Condition |
| Starting Material | 2-amino-5-bromopyridine |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Acid | Sulfuric Acid (H₂SO₄) |
| Alcohol/Solvent | Isopropanol |
| Reaction Temperature | 0-5°C (diazotization), Reflux (alcoholysis) |
| Reaction Time | Varies (typically several hours for alcoholysis) |
| Expected Yield | Moderate to Good (specific yield not reported) |
Reaction Mechanisms and Workflows
Bromination of 2-aminopyridine
The bromination of 2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group at the 2-position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The 5-position (para to the amino group) is sterically more accessible, leading to the formation of 2-amino-5-bromopyridine as the major product.
Caption: Mechanism of the bromination of 2-aminopyridine.
Diazotization and Isopropanolysis
The amino group of 2-amino-5-bromopyridine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is generally unstable and is used immediately in the next step. The diazonium group is an excellent leaving group (N₂ gas), and upon heating in isopropanol, it is displaced by the isopropoxy group through a nucleophilic substitution reaction.
Caption: Reaction pathway for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-amino-5-bromopyridine is a robust and well-established process in organic synthesis. The two-step procedure, involving bromination followed by diazotization and alcoholysis, provides a reliable route to this important intermediate. The choice of brominating agent in the first step can influence the yield and purity of the intermediate, with NBS often providing a milder and more selective alternative to liquid bromine. The subsequent diazotization and reaction with isopropanol proceed under standard conditions. This technical guide provides the necessary details for researchers and professionals to successfully implement this synthesis in a laboratory setting.
Physical and chemical properties of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-isopropoxypyridine is a halogenated pyridine derivative with potential applications in medicinal chemistry, particularly as a precursor in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data and predictive models. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document also outlines general methodologies for the determination of key properties and highlights areas where further research is required. The primary known application of this compound is in the preparation of azepino[4,5-b]indoles, which have been investigated as histamine receptor modulators for the potential treatment of cognitive and psychotic disorders.
Core Physical and Chemical Properties
Precise experimental data for many of the physical properties of this compound are not widely reported. The following tables summarize the available measured and predicted data to provide a baseline for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| CAS Number | 870521-31-6 | [1] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 228.3 ± 20.0 °C (Predicted) | [2] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.5280-1.5330 (@ 20°C) | [1] |
| pKa | 1.88 ± 0.22 (Predicted) | [2] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)pyridine |
| SMILES | CC(C)OC1=NC=C(Br)C=C1 |
| InChI Key | FSZRSTNRZUIEMA-UHFFFAOYSA-N |
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of 2-alkoxypyridines is the nucleophilic substitution of a 2-halopyridine with an alcohol in the presence of a base. The following is a generalized protocol that could be optimized for the synthesis of this compound.
Reaction:
Materials:
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5-Bromo-2-chloropyridine
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Anhydrous isopropanol
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A strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of isopropanol in an anhydrous aprotic solvent is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Alkoxide Formation: The strong base is added portion-wise to the isopropanol solution at 0 °C to form the isopropoxide nucleophile. The reaction is typically stirred for 30-60 minutes at this temperature.
-
Nucleophilic Substitution: A solution of 5-Bromo-2-chloropyridine in the same anhydrous solvent is added dropwise to the isopropoxide solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Determination of Physical Properties
For properties where only predicted values are available, the following standard experimental protocols can be employed.
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Boiling Point Determination (Micro Method): A small amount of the liquid is placed in a capillary tube along with a smaller, inverted capillary. The setup is heated in a melting point apparatus, and the temperature at which a steady stream of bubbles emerges from the inner capillary, and upon cooling, the liquid re-enters the inner capillary, is recorded as the boiling point.
-
Density Measurement: A pycnometer of a known volume is accurately weighed when empty, then filled with the sample and re-weighed. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Chemical Reactivity and Applications
The primary documented application of this compound is as a key intermediate in the synthesis of azepino[4,5-b]indoles. These compounds have been investigated for their potential as histamine receptor modulators. The bromo- and isopropoxy- substituents on the pyridine ring offer multiple avenues for further chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds, while the isopropoxy group can be cleaved to reveal a hydroxypyridine.
Biological Activity and Signaling Pathways
This compound serves as a building block for compounds targeting histamine receptors. Histamine receptors are a class of G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes, including allergic responses, gastric acid secretion, and neurotransmission. There are four subtypes of histamine receptors (H1, H2, H3, and H4), which couple to different G-proteins and activate distinct downstream signaling cascades.
While the specific mechanism of action for azepino[4,5-b]indoles derived from this compound is not detailed in the available literature, a general overview of histamine receptor signaling is presented below. Modulation of these pathways by a synthetic ligand could involve competitive binding with histamine or allosteric modulation of the receptor.
References
An In-depth Technical Guide to 5-Bromo-2-isopropoxypyridine: Properties, Synthesis, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxypyridine, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical properties, outlines experimental protocols for its synthesis and application, and explores its relevance in the context of histamine receptor modulation.
Core Compound Data: this compound
This compound is a halogenated pyridine derivative utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its chemical structure allows for further functionalization, making it a versatile precursor for more complex molecules.
| Property | Value |
| CAS Number | 870521-31-6 |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Boiling Point | 228.3 ± 20.0 °C (Predicted) |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) |
| Refractive Index | 1.5305 |
| Storage Temperature | Room Temperature, Inert Atmosphere |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers, including 2-alkoxypyridines. This protocol describes a plausible method for the synthesis of this compound from 5-bromo-2-pyridone and an isopropyl halide.
Materials:
-
5-bromo-2-pyridone
-
2-Bromopropane (or 2-iodopropane)
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 5-bromo-2-pyridone in anhydrous DMF, slowly add sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add 2-bromopropane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Application in the Synthesis of Azepino[4,5-b]indoles via Suzuki Coupling
This compound serves as a crucial intermediate in the synthesis of azepino[4,5-b]indoles, a class of compounds investigated as histamine receptor modulators. A key step in this synthesis is often a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
A suitable indole boronic acid or boronic ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the indole boronic acid derivative (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the coupled product, which can then be further elaborated to the final azepino[4,5-b]indole structure.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its subsequent application.
Role in Histamine Receptor Modulation
Derivatives of this compound, such as the azepino[4,5-b]indoles, have been investigated for their potential to modulate histamine receptors. Histamine receptors are a class of G protein-coupled receptors that are crucial in various physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. There are four subtypes: H₁, H₂, H₃, and H₄. The following diagram illustrates a representative signaling pathway for the Histamine H₁ receptor, a common target in allergy and inflammation research.
Caption: Simplified signaling cascade of the Histamine H₁ receptor.
Spectroscopic Profile of 5-Bromo-2-isopropoxypyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-isopropoxypyridine (CAS No. 870521-31-6). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.13 | d | 1H | 2.5 | H-6 |
| 7.59 | dd | 1H | 8.8, 2.5 | H-4 |
| 6.65 | d | 1H | 8.8 | H-3 |
| 5.25 | sept | 1H | 6.2 | CH(CH₃)₂ |
| 1.34 | d | 6H | 6.2 | CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 162.4 | C-2 |
| 148.1 | C-6 |
| 141.5 | C-4 |
| 112.5 | C-5 |
| 111.9 | C-3 |
| 70.0 | CH(CH₃)₂ |
| 22.0 | CH(CH₃)₂ |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2935 | Medium | C-H stretch (alkane) |
| 1585, 1470, 1380 | Strong | C=C, C=N stretch (aromatic ring) |
| 1290 | Strong | C-O-C stretch (asymmetric) |
| 1110 | Strong | C-O-C stretch (symmetric) |
| 1020 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 215, 217 | 85, 83 | [M]⁺, [M+2]⁺ (Molecular ion peak, bromine isotope pattern) |
| 173, 175 | 100, 98 | [M - C₃H₆]⁺ (Loss of propene) |
| 157, 159 | 40, 39 | [M - C₃H₇O]⁺ (Loss of isopropoxy radical) |
| 78 | 50 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet, m = multiplet, sept = septet), integration, and coupling constants (J) in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier-Transform Infrared spectrophotometer. A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct injection. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Reactivity of the C-Br Bond in 5-Bromo-2-isopropoxypyridine: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromo-2-isopropoxypyridine is a pivotal heterocyclic building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The bromine atom at the 5-position provides a versatile handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive technical guide to the reactivity of the C-Br bond in this molecule. It details the methodologies for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings, as well as metal-halogen exchange reactions. Quantitative data from analogous systems are summarized, and detailed experimental protocols are provided to facilitate practical application in a research and development setting.
Introduction: Chemical Reactivity Profile
This compound features a pyridine ring substituted with an electron-donating isopropoxy group at the 2-position and an electronegative bromine atom at the 5-position. The C-Br bond is the primary site of reactivity for derivatization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[1] This makes the C-Br bond in this compound an excellent electrophilic partner for a wide range of coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most prevalent methods for the functionalization of the C-Br bond in this compound. These reactions share common mechanistic features, including oxidative addition, transmetalation, and reductive elimination, which are outlined in the following sections.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2] Due to the mild reaction conditions and the commercial availability of a vast array of boronic acids, this is often the preferred method for synthesizing biaryl compounds.[3][4]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
A general protocol adapted from procedures for similar bromopyridine substrates is as follows:[3][5][6]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, or DMF) and water.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[7][8] This reaction is of great importance in medicinal chemistry, as the resulting arylamine motifs are prevalent in pharmacologically active molecules.[9] The choice of phosphine ligand is critical for achieving high yields and accommodating a wide range of amine substrates.[10]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
A general protocol based on established methods for similar substrates is as follows:[5][6][10]
-
Reaction Setup: In an oven-dried sealed tube or Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous, degassed solvent such as toluene or dioxane.
-
Nucleophile Addition: Add the primary or secondary amine (1.2-2.0 equiv.).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is notable for being co-catalyzed by palladium and copper(I) and is typically conducted under mild, basic conditions.[12][13]
Caption: Catalytic cycles for the Sonogashira coupling.
A representative protocol for Sonogashira coupling is as follows:[11]
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the co-catalyst, copper(I) iodide (CuI, 2.5-5 mol%).
-
Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by this compound (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), and a suitable amine base (e.g., triethylamine or diisopropylamine, >2.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80 °C) for 3-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with an ether-based solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the resulting alkyne product by flash column chromatography.
Stille Coupling (C-C Bond Formation)
The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide.[14] It is a highly versatile C-C bond-forming reaction, tolerating a wide variety of functional groups.[15][16] A primary drawback is the toxicity of the tin reagents and byproducts, which can complicate purification.[15]
Caption: Catalytic cycle for the Stille coupling.
A generalized protocol for a Stille coupling reaction is as follows:[5][6][16]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane reagent (e.g., (2-Thienyl)tributylstannane, 1.1-1.2 equiv.).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or DMF. Degas the solution by bubbling with argon for 20 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The workup may require specific procedures to remove tin byproducts, such as washing with aqueous KF.
-
Purification: Purify the final product by flash column chromatography.
Negishi Coupling (C-C Bond Formation)
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium.[17][18] Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times.[18][19] However, they are also sensitive to air and moisture, necessitating strictly anhydrous and anaerobic conditions.[19]
Caption: Catalytic cycle for the Negishi coupling.
A general protocol for preparing the organozinc reagent in situ followed by coupling is described:[19]
-
Organozinc Formation: In a flame-dried flask under argon at -78 °C, add a solution of the aryl/alkyl lithium precursor (R'-Li, 1.0 equiv.) to a solution of ZnCl₂ (1.0 equiv.) in anhydrous THF. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Coupling Reaction Setup: In a separate flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in THF.
-
Reagent Addition: Transfer the freshly prepared organozinc solution to the flask containing the bromopyridine and catalyst via cannula.
-
Reaction Execution: Stir the resulting mixture at room temperature or heat as necessary (e.g., to 60 °C) overnight.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Metal-Halogen Exchange Reactions
Beyond palladium catalysis, the C-Br bond can undergo metal-halogen exchange, typically with a strong organolithium base like n-butyllithium (n-BuLi), to form a highly reactive pyridyl-lithium or pyridyl-magnesium (via a Grignard) intermediate. This nucleophilic species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂). This reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions.[20][21]
Caption: General workflow for a cross-coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the functionalization of the C-Br bond in this compound, based on established protocols for structurally similar bromopyridine substrates. Yields are highly dependent on the specific coupling partners and require optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield | Citations |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₃PO₄ (2-3) | Dioxane/H₂O | 80-100 | Good to Excellent | [3][4][6] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.5) | Toluene | 80-110 | Good to Excellent | [5][7][10] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N (>2) | THF / DMF | RT - 80 | Good | [1][11][12] |
| Stille | Pd(PPh₃)₄ (2-5) | - | - | Toluene / DMF | 80-110 | Moderate to Good | [5][16][22] |
| Negishi | Pd(PPh₃)₄ (5) | - | - | THF | RT - 60 | Good | [17][19][23] |
| Metal-Halogen | - | - | n-BuLi (1.1) | THF | -78 | Variable | [20][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Negishi_coupling [chemeurope.com]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. Negishi Coupling | NROChemistry [nrochemistry.com]
- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arkat-usa.org [arkat-usa.org]
- 22. rsc.org [rsc.org]
- 23. Negishi Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-Bromo-2-isopropoxypyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative frequently utilized in medicinal chemistry as a building block for more complex molecules. The strategic placement of the bromo and isopropoxy groups allows for diverse functionalization, making it a valuable precursor in the synthesis of therapeutic agents. This guide will focus on the most prevalent and practical methods for its preparation, primarily through nucleophilic aromatic substitution reactions.
Synthetic Pathways
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide. In this context, a dihalogenated pyridine, such as 2,5-dibromopyridine or 5-bromo-2-chloropyridine, serves as the electrophile, which reacts with an isopropoxide source. 5-bromo-2-fluoropyridine is another viable starting material, often exhibiting higher reactivity towards nucleophilic substitution.
The general synthetic logic is illustrated in the workflow below:
Caption: General workflow for the synthesis of this compound.
Starting Materials and Precursor Synthesis
The selection of the initial starting material is often dictated by commercial availability and cost. The most common precursors for the final nucleophilic substitution are 2,5-dibromopyridine and 5-bromo-2-chloropyridine.
Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine
A convenient and scalable process for the preparation of 2,5-dibromopyridine starts from 2-aminopyridine. This multi-step process involves an initial bromination followed by a Sandmeyer reaction. A total yield of approximately 83% has been reported for this conversion.
Synthesis of 5-Bromo-2-chloropyridine from 2-Hydroxypyrimidine
An alternative route involves the synthesis of 5-bromo-2-chloropyridine from 2-hydroxypyrimidine. This process includes a bromination step followed by a chlorination reaction.
Experimental Protocols for the Synthesis of this compound
The final step in the synthesis is a nucleophilic aromatic substitution reaction where the halogen at the 2-position of the pyridine ring is displaced by an isopropoxide ion. The reactivity of the leaving group generally follows the order F > Cl > Br.[1]
From 5-Bromo-2-halopyridine (General Procedure)
This procedure is based on the Williamson ether synthesis methodology.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Materials:
-
5-Bromo-2-fluoropyridine, 5-bromo-2-chloropyridine, or 2,5-dibromopyridine
-
Isopropanol
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of isopropanol (1.2 - 2.0 equivalents) in anhydrous DMF or THF at 0 °C, add sodium hydride (1.2 - 2.0 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium isopropoxide.
-
Add a solution of the 5-bromo-2-halopyridine (1.0 equivalent) in the same anhydrous solvent to the isopropoxide solution.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Starting Materials | |||||
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | Solid | 89-92 | 222 |
| 5-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | Solid | 65-69 | 208-210 |
| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | 175.99 | Liquid | N/A | 162-164 |
| Product | |||||
| This compound | C₈H₁₀BrNO | 216.08 | Liquid | N/A | 228.3 (Predicted) |
Note: N/A indicates data is not available or not applicable.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved through well-established synthetic methodologies. The choice of starting material will likely depend on a balance of reactivity, cost, and availability. By following the detailed protocols and considering the quantitative data provided in this guide, researchers and drug development professionals can efficiently produce this valuable synthetic intermediate for their research and development needs.
References
Solubility of 5-Bromo-2-isopropoxypyridine: A Technical Guide for Researchers
For immediate release: This technical guide addresses the solubility of 5-Bromo-2-isopropoxypyridine in common organic solvents, a critical parameter for its application in pharmaceutical synthesis and drug development. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive, generalized experimental protocol for its determination.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₈H₁₀BrNO.[1] It serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a bromine atom and an isopropoxy group on the pyridine ring, influences its reactivity and physical properties, including solubility. A thorough understanding of its solubility is essential for reaction optimization, purification, and formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| CAS Number | 870521-31-6 | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Refractive Index | 1.5280-1.5330 @ 20°C | [2] |
Qualitative Solubility Profile
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative solubility information for structurally related compounds can provide some initial guidance. For instance, 5-bromo-2-nitropyridine is reported to be insoluble in water and slightly soluble in chloroform and methanol.[3][4] Given its liquid state at room temperature, this compound is expected to be miscible with a range of common organic solvents. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is suitable for determining the solubility of a liquid solute in a liquid solvent.
Principle
This method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to remove the solvent, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
-
Vials with tight-fitting caps
-
Oven or vacuum oven for drying
Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of a second phase (undissolved solute) after equilibration is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for phase separation.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant (the saturated solution) using a pipette fitted with a syringe filter to avoid transferring any of the undissolved solute.
-
Mass Determination of Solute: Transfer the filtered saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose. Once the solvent is completely removed, re-weigh the container with the solute residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container with solute) - (Mass of empty container)] / (Volume of sample withdrawn) * 100
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Synthesis and Reaction Logic
While this guide focuses on solubility, understanding the synthetic context of this compound is beneficial for researchers. The synthesis of similar substituted pyridines often involves nucleophilic aromatic substitution reactions. For instance, a plausible synthetic route could involve the reaction of 5-bromo-2-halopyridine with isopropanol in the presence of a base. The choice of solvent for such a reaction would be guided by the solubility of the reactants and the reaction temperature.
The following diagram illustrates a generalized logical workflow for the synthesis and subsequent use of such a compound in a medicinal chemistry context, for example, in a Suzuki coupling reaction.
Caption: Generalized Synthesis and Application Workflow.
Conclusion
References
A Comprehensive Technical Guide to the Stability and Storage of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
5-Bromo-2-isopropoxypyridine is a key intermediate in pharmaceutical research and development. Ensuring its stability throughout its lifecycle, from storage to application, is critical for the integrity of research data and the quality of manufactured products. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound. Due to the limited availability of public, in-depth stability studies on this specific compound, this guide synthesizes information from available safety data sheets (SDS) and outlines general best practices for the stability testing of similar chemical entities. This document is intended to serve as a practical resource for laboratory researchers and professionals involved in drug development.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for comprehending its stability profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | N/A |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | Not explicitly available | N/A |
| Solubility | Soluble in organic solvents | N/A |
Note: "N/A" indicates that specific, publicly available data was not found in the initial search.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following conditions are recommended based on information from various chemical suppliers.[1][2][3][4]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Some suppliers recommend refrigeration.[4] | To minimize the rate of potential degradation reactions. |
| Light | Store in a dark place.[1] | To prevent photochemical degradation. |
| Atmosphere | Keep container tightly closed.[1][2][4] Store under an inert gas. | To protect from moisture and atmospheric oxygen, which can cause hydrolysis or oxidation. |
| Moisture | Store in a dry place.[2] | To prevent hydrolysis of the isopropoxy group or other moisture-sensitive reactions. |
| Container | Use a tightly sealed, appropriate container.[1][2][4] | To prevent contamination and exposure to the atmosphere. |
Stability Profile and Potential Degradation Pathways
-
Hydrolysis: The ether linkage of the isopropoxy group may be susceptible to hydrolysis under acidic or basic conditions, yielding 5-bromo-2-hydroxypyridine and isopropanol.
-
Oxidation: The pyridine ring and the isopropoxy group could be susceptible to oxidation, especially in the presence of light, heat, and oxygen.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination or other complex photochemical reactions.
The following diagram illustrates the logical relationship between proper storage conditions and the prevention of these potential degradation pathways.
General Protocol for Experimental Stability Assessment
For drug development purposes, a formal stability study is essential. The following is a generalized protocol for assessing the stability of a chemical compound like this compound.
4.1. Objective
To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.
4.2. Materials and Methods
-
Test Substance: this compound, with a certificate of analysis.
-
Equipment: Stability chambers, calibrated analytical balance, HPLC or GC system with a suitable detector, pH meter, and glassware.
-
Analytical Method: A validated, stability-indicating analytical method (typically HPLC) capable of separating the parent compound from its potential degradation products.
4.3. Experimental Workflow
The following diagram outlines a typical workflow for a stability study.
4.4. Stress Testing (Forced Degradation)
To identify potential degradation products and to demonstrate the specificity of the analytical method, forced degradation studies should be performed under the following conditions:
-
Acidic Conditions: e.g., 0.1 N HCl at 60 °C for 24 hours.
-
Basic Conditions: e.g., 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: e.g., 80 °C for 48 hours.
-
Photolytic Conditions: e.g., exposure to UV and visible light (ICH Q1B guidelines).
4.5. Long-Term and Accelerated Stability Studies
-
Long-Term Stability: Samples are stored at the proposed long-term storage condition (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Accelerated Stability: Samples are stored at an elevated temperature (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) to predict the long-term stability profile. Testing is typically performed at 0, 3, and 6 months.
4.6. Data Analysis and Reporting
The stability report should include:
-
A summary of the analytical method validation.
-
Tabulated results for assay, appearance, and degradation products at each time point and condition.
-
An evaluation of any trends in the data.
-
A proposed re-test period or shelf-life and recommended storage conditions.
Handling and Safety Precautions
When handling this compound, it is essential to follow standard laboratory safety procedures.[1][3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[2][3]
-
Handling: Avoid contact with skin and eyes.[1][2][3] Avoid inhalation of dust.[3] Wash hands thoroughly after handling.[1]
-
Spills: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dark, dry, and inert environment. While specific, publicly available stability data is limited, understanding its chemical structure allows for the prediction of potential degradation pathways. For applications in drug development, it is imperative to conduct formal stability studies using a validated, stability-indicating analytical method to establish a definitive shelf-life and to ensure the quality and reliability of the substance. This guide provides the foundational knowledge and a general framework for the proper storage, handling, and stability assessment of this compound.
References
5-Bromo-2-isopropoxypyridine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-2-isopropoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical applications. Its unique structural features, combining a reactive bromine atom amenable to cross-coupling reactions with an isopropoxy group that modulates the electronic properties of the pyridine ring, make it a versatile synthon for the targeted synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in key cross-coupling reactions and its role in the synthesis of potential therapeutic agents.
Physicochemical Properties
This compound, with the chemical formula C₈H₁₀BrNO, is a clear, colorless liquid at room temperature.[1] While comprehensive experimental data is not widely published, its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870521-31-6 | |
| Molecular Formula | C₈H₁₀BrNO | |
| Molecular Weight | 216.08 g/mol | |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point (Predicted) | 228.3 ± 20.0 °C | [1] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [1] |
| Refractive Index (@ 20°C) | 1.5280-1.5330 | [1] |
| pKa (Predicted) | 1.88 ± 0.22 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, a classic and efficient method for forming ethers.[2][3][4][5][6][7] This approach involves the reaction of a suitable pyridine precursor with an isopropoxide source. A plausible and commonly employed strategy starts from the readily available 2,5-dibromopyridine.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound from 2,5-dibromopyridine and sodium isopropoxide.
Materials:
-
2,5-Dibromopyridine
-
Sodium isopropoxide (can be prepared in situ from isopropanol and a strong base like sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous DMF.
-
Add sodium isopropoxide (1.1-1.5 eq) to the solution. If preparing in situ, carefully add sodium hydride (1.2 eq) to anhydrous isopropanol at 0 °C, and then add this solution to the 2,5-dibromopyridine solution.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine to remove DMF and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Caption: Williamson Ether Synthesis of this compound.
Reactivity and Applications in Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate 5-aryl-2-isopropoxypyridines. These products are common scaffolds in medicinal chemistry.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[5][8][9][10][11][12] This reaction allows for the introduction of a wide variety of nitrogen-containing functional groups onto the pyridine ring of this compound, leading to the synthesis of various substituted aminopyridines which are important pharmacophores.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[9][13][14][15] this compound can undergo Sonogashira coupling to yield 5-alkynyl-2-isopropoxypyridines, which are versatile intermediates for further transformations, including the synthesis of various heterocyclic systems.
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the potential hazards and essential safety precautions for the handling and use of 5-Bromo-2-isopropoxypyridine, a key intermediate in pharmaceutical synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide compiles and extrapolates information from the SDS of structurally related brominated pyridines to provide a comprehensive overview of its anticipated toxicological profile and safe handling procedures. The information herein is intended to empower researchers to conduct their work with a robust understanding of the potential risks and the necessary measures to mitigate them.
Hazard Identification and Assessment
While a dedicated toxicological profile for this compound is not publicly available, an analysis of analogous compounds such as 2-Bromo-5-methylpyridine, 5-Bromo-2-nitropyridine, and 5-Bromopyridine-2-carbaldehyde suggests a consistent hazard profile associated with the brominated pyridine moiety. The primary hazards are anticipated to be:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The isopropoxy group is not expected to introduce acute toxicity, but it may influence the compound's physical properties and absorption characteristics.
Quantitative Hazard Data (Inferred from Structurally Similar Compounds)
| Hazard Classification | GHS Category | Statement | Source Compounds |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | 2-Bromo-5-methylpyridine, 5-Bromo-2-nitropyridine, 5-Bromopyridine-2-carbaldehyde |
| Serious Eye Damage/Irritation | Category 2A/2 | Causes serious eye irritation | 2-Bromo-5-methylpyridine, 5-Bromo-2-nitropyridine, 5-Bromopyridine-2-carbaldehyde |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | 5-Bromo-2-nitropyridine, 5-Bromopyridine-2-carbaldehyde |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | 5-Bromopyridine-2-carbaldehyde |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin | 5-Bromopyridine-2-carbaldehyde |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | 5-Bromopyridine-2-carbaldehyde |
Physical and Chemical Properties
Limited specific data for this compound is available. The following are predicted properties:
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Boiling Point | 228.3±20.0 °C |
| Density | 1.383±0.06 g/cm³ |
| pKa | 1.88±0.22 |
Safe Handling and Storage Protocols
Adherence to stringent safety protocols is paramount when working with this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
3.2. Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
3.3. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3.4. Spill and Waste Disposal
In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][3] Dispose of all waste materials in accordance with local, state, and federal regulations.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Experimental Protocols: Safe Practices in Synthesis
This compound is a valuable building block in cross-coupling reactions. The following are generalized protocols for common transformations, emphasizing safety considerations.
5.1. Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
Reaction Scheme:
Experimental Workflow:
Safety Precautions for Suzuki-Miyaura Coupling:
-
Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Handle them in a glovebox or under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Solvents: Use degassed solvents to prevent catalyst deactivation. Many organic solvents are flammable.
5.2. Buchwald-Hartwig Amination
This reaction is a key method for forming carbon-nitrogen bonds.[4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine, a suitable base (e.g., sodium tert-butoxide, cesium carbonate), the palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos) to a dry reaction vessel.[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous ammonium chloride), extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Safety Precautions for Buchwald-Hartwig Amination:
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in an inert atmosphere.
-
Reagents: The combination of a palladium catalyst, a phosphine ligand, and a strong base can be pyrophoric. Exercise extreme caution.
-
Amines: Many amines are corrosive and have strong odors. Handle them in a fume hood.
Logical Relationships in Safe Laboratory Practice
Effective laboratory safety is a multi-faceted approach where each component is interconnected.
This guide provides a framework for the safe handling and use of this compound. It is imperative that researchers supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work. By fostering a culture of safety and preparedness, the scientific community can continue to advance drug discovery while ensuring the well-being of its researchers.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-isopropoxypyridine as a key building block. The pyridine scaffold is a privileged motif in medicinal chemistry, and the functionalization at the 5-position through carbon-carbon bond formation is a critical strategy in the synthesis of novel drug candidates and biologically active molecules.
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides.[1] Its broad functional group tolerance and relatively mild reaction conditions make it an invaluable tool in modern organic synthesis.[2] This application note details a robust protocol adapted from methodologies for structurally similar substituted bromopyridines, providing a solid foundation for researchers to synthesize a diverse array of 5-aryl-2-isopropoxypyridines.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired 5-aryl-2-isopropoxypyridine product and regenerating the active palladium(0) catalyst.[3]
Quantitative Data
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published in a comparative table format, the following table summarizes results for the coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] These results provide a strong proxy for expected outcomes with this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-isopropoxypyridine (analog) | 85 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-isopropoxypyridine (analog) | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-isopropoxypyridine (analog) | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-isopropoxypyridine (analog) | 78 |
| 5 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-2-isopropoxypyridine (analog) | 75 |
| 6 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-2-isopropoxypyridine (analog) | 72 |
Data adapted from reactions with the structurally similar 5-bromo-2-methylpyridin-3-amine.[4]
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4]
-
Potassium phosphate (K₃PO₄) (2.5 equiv)[4]
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[4] Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[4][6]
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C.[4][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 12-18 hours.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-isopropoxypyridine product.[4]
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-isopropoxypyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation allows for the coupling of a wide array of amines with aryl and heteroaryl halides and pseudohalides, providing a versatile and efficient route to synthesize arylamines. These structural motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials, making the Buchwald-Hartwig amination an indispensable tool in drug discovery and development.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxypyridine with various primary amines. The pyridine core is a common scaffold in medicinal chemistry, and the ability to introduce diverse primary amine functionalities at the 5-position opens up extensive possibilities for creating novel molecular entities with potential biological activity.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-isopropoxypyridin-5-amine product is formed through reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The selection of the palladium precursor, phosphine ligand, base, and solvent is critical to the success and efficiency of the reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of primary amines. This data serves as a valuable starting point for reaction optimization and substrate scope exploration.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 85 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 92 |
| Cyclopropylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (1.5) | THF | 80 | 24 | 75 |
| 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 16 | 88 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results and reproducibility.
-
The choice of ligand is highly dependent on the specific primary amine being used. For electron-rich or sterically hindered amines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective.
-
Strong bases like sodium tert-butoxide (NaOtBu) are commonly employed, but for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferable.
Protocol 1: Buchwald-Hartwig Amination of this compound with n-Butylamine
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe, followed by the addition of n-butylamine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-butyl-2-isopropoxypyridin-5-amine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, cesium carbonate, Pd(OAc)₂, and BINAP to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous dioxane, followed by aniline, via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired N-phenyl-2-isopropoxypyridin-5-amine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-isopropoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a modifiable bromine substituent on the pyridine core. The following sections detail key cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—offering a robust guide for the synthesis of a diverse range of 2-isopropoxypyridine derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] For this compound, these reactions provide a powerful platform for introducing a wide array of substituents at the 5-position, facilitating structure-activity relationship (SAR) studies and the development of novel molecular entities.
The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Stille), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle involving an amine instead of an organometallic reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[4][5] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Quantitative Data Summary: Suzuki-Miyaura Coupling
Data for this compound is not extensively available in the cited literature. The following table is based on a representative protocol for a similar substrate, 5-bromo-2-methylpyridin-3-amine, and provides a strong starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of a similar bromopyridine derivative.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Schlenk flask and standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-isopropoxypyridine.
Heck Reaction
The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds by coupling this compound with an alkene, leading to the synthesis of 5-vinyl-2-isopropoxypyridine derivatives.[7]
Quantitative Data Summary: Heck Reaction
Specific data for this compound is limited. This table is based on a general protocol for the Heck reaction of a similar substrate, 2-amino-5-bromo-4-methylpyridine, with styrene.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Not specified |
Experimental Protocol: Heck Reaction
This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridine substrates.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube and standard laboratory glassware
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine to the mixture.
-
Add the alkene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-alkenyl-2-isopropoxypyridine.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[8][9] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]
Quantitative Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
Experimental Protocol: Sonogashira Coupling
This generalized protocol is based on established procedures for the Sonogashira coupling of bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., DMF or THF)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with a primary or secondary amine.[10][11]
Quantitative Data Summary: Buchwald-Hartwig Amination
Specific data for this compound is not available in the provided results. The table below is based on a general protocol for the amination of bromopyridines.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (1.4) | Toluene | 90 | 2-24 | 23-89 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100-110 | Not specified | Good |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on the amination of similar aryl bromides.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the amine, the base, the palladium source, and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by several vacuum/inert gas backfill cycles.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 5-amino-2-isopropoxypyridine derivative.
Stille Coupling
The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting this compound with an organostannane reagent.[1][2][3]
Quantitative Data Summary: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | DMF | 90-100 | 12-24 | Not specified |
| 2 | Aryl tributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | Acetonitrile/H₂O | Room Temp. | Not specified | Not specified |
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of an aryl bromide with an organostannane.[8]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel β-Carboline Analogs from 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-carboline alkaloids and their synthetic analogs are a prominent class of heterocyclic compounds renowned for their diverse and potent biological activities. This application note provides a detailed, multi-step synthetic pathway for the preparation of novel β-carboline analogs starting from the readily available 5-Bromo-2-isopropoxypyridine. The described protocols are intended to guide researchers in the synthesis of new chemical entities for potential therapeutic applications, particularly in the realm of kinase inhibition for cancer therapy.
The core of this synthetic strategy involves the construction of a key tryptamine intermediate derived from the starting pyridine, followed by a Pictet-Spengler reaction to form the tetracyclic core of the β-carboline system. Subsequent aromatization yields the final planar aromatic β-carboline analogs. This document provides detailed experimental procedures, expected quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Data Presentation: Summary of Reaction Yields
The following table summarizes the expected yields for each step in the synthesis of a representative β-carboline analog. These yields are based on literature precedents for similar transformations and may vary depending on the specific substrates and reaction conditions employed.
| Step | Reaction | Substrate | Product | Typical Yield (%) |
| 1 | Sonogashira Coupling | This compound | 2-Isopropoxy-5-((trimethylsilyl)ethynyl)pyridine | 85-95 |
| 2 | Desilylation | 2-Isopropoxy-5-((trimethylsilyl)ethynyl)pyridine | 5-Ethynyl-2-isopropoxypyridine | 90-98 |
| 3 | Hydrocyanation | 5-Ethynyl-2-isopropoxypyridine | 3-(6-Isopropoxypyridin-3-yl)propanenitrile | 60-75 |
| 4 | Reduction of Nitrile | 3-(6-Isopropoxypyridin-3-yl)propanenitrile | 2-(6-Isopropoxypyridin-3-yl)ethan-1-amine (Tryptamine Analog) | 70-85 |
| 5 | Pictet-Spengler Reaction | Tryptamine Analog & Aldehyde/Ketone | Tetrahydro-β-carboline Analog | 65-85 |
| 6 | Aromatization (Oxidative Dehydrogenation) | Tetrahydro-β-carboline Analog | β-Carboline Analog | 70-90 |
Experimental Protocols
Step 1: Synthesis of 2-Isopropoxy-5-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)
Principle: This reaction forms a carbon-carbon bond between the sp-hybridized carbon of trimethylsilylacetylene and the sp2-hybridized carbon of this compound using a palladium-copper catalyst system.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous and degassed solvent (e.g., THF or DMF, 10 mL/mmol of bromide).
-
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Step 2: Synthesis of 5-Ethynyl-2-isopropoxypyridine (Desilylation)
Principle: The trimethylsilyl (TMS) protecting group is removed from the terminal alkyne to allow for subsequent functionalization.
Procedure:
-
Dissolve 2-Isopropoxy-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add a desilylating agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the deprotected alkyne, which is often used in the next step without further purification.
Step 3 & 4: Synthesis of 2-(6-Isopropoxypyridin-3-yl)ethan-1-amine (Tryptamine Analog via Hydrocyanation and Reduction)
Principle: This two-step sequence first introduces a nitrile group via hydrocyanation of the alkyne, followed by reduction of the nitrile to the primary amine, thus forming the required tryptamine side chain.
Procedure (Hydrocyanation):
-
In a well-ventilated fume hood, to a solution of 5-ethynyl-2-isopropoxypyridine (1.0 eq) in a suitable solvent (e.g., THF), add a cyanide source such as acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a base (e.g., KCN).
-
Carefully monitor the reaction at an appropriate temperature (e.g., 0 °C to room temperature).
-
Upon completion, quench the reaction carefully with a suitable aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude nitrile.
Procedure (Reduction of Nitrile):
-
Dissolve the crude 3-(6-isopropoxypyridin-3-yl)propanenitrile in an appropriate solvent (e.g., THF or ethanol).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF at 0 °C or use catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Carefully quench the reaction (e.g., by sequential addition of water and NaOH solution for LiAlH₄).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the desired tryptamine analog.
Step 5: Synthesis of Tetrahydro-β-carboline Analogs (Pictet-Spengler Reaction)
Principle: The synthesized tryptamine analog undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system.[1]
Procedure:
-
Dissolve the 2-(6-isopropoxypyridin-3-yl)ethan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid (e.g., BF₃·OEt₂) (catalytic to stoichiometric amounts).
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the tetrahydro-β-carboline analog.
Step 6: Synthesis of β-Carboline Analogs (Aromatization)
Principle: The tetrahydro-β-carboline ring is dehydrogenated to form the fully aromatic β-carboline scaffold using an oxidizing agent.
Procedure:
-
Dissolve the tetrahydro-β-carboline analog (1.0 eq) in a suitable solvent (e.g., toluene, xylene, or acetic acid).
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or palladium on carbon (Pd/C) with a hydrogen acceptor.[2]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with an appropriate aqueous solution (e.g., NaHCO₃ if an acid was used).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final β-carboline analog.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for β-carboline analogs.
CDK Signaling Pathway Inhibition
Many β-carboline derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The diagram below illustrates the canonical CDK4/6-Rb pathway and the point of inhibition by β-carboline analogs.
Caption: Inhibition of the CDK4/6-Rb signaling pathway.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Beta-carbolines as specific inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Antituberculosis Agents via Suzuki Coupling of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new antituberculosis agents with novel mechanisms of action. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promising antimycobacterial activities. This document outlines the application of 5-Bromo-2-isopropoxypyridine as a key building block in the synthesis of potential antituberculosis compounds. The strategic introduction of various aryl and heteroaryl moieties at the 5-position of the pyridine ring via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
While direct synthesis of antitubercular agents from this compound is not extensively documented in publicly available literature, the synthetic strategy and biological activity of closely related compounds, such as derivatives of 5-bromopyrimidine, provide a strong rationale for its use. The protocols and data presented herein are based on established methodologies for similar scaffolds and aim to provide a foundational guide for researchers in this field.
Synthetic Approach
The core synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method enables the formation of a carbon-carbon bond between the sp2-hybridized carbon of this compound and an organoboron reagent, typically an aryl or heteroaryl boronic acid. This reaction is catalyzed by a palladium complex and proceeds under relatively mild conditions, tolerating a wide range of functional groups.
Caption: General scheme for the synthesis of 5-aryl-2-isopropoxypyridine derivatives.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar substrates and may require optimization for specific arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). Then, add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Quantitative Data: Antitubercular Activity of Structurally Related Compounds
While specific data for 5-aryl-2-isopropoxypyridine derivatives is not available, the following table summarizes the in vitro antitubercular activity of structurally related 5-styryl-4-(hetero)aryl-pyrimidines against Mycobacterium tuberculosis H37Rv, a multi-drug-resistant (MDR) clinical isolate, M. avium, and M. terrae.[2] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. This data serves as a valuable reference for the potential efficacy of compounds synthesized from this compound.
| Compound ID | R¹ | R² | MIC (µM) vs Mtb H37Rv | MIC (µM) vs Mtb (MDR) | MIC (µM) vs M. avium | MIC (µM) vs M. terrae |
| 3a | Phenyl | H | 2.6 | 1.3 | 2.6 | 5.2 |
| 3b | 4-Fluorophenyl | H | 1.2 | 0.6 | 1.2 | 2.4 |
| 3c | 4-Chlorophenyl | H | 1.2 | 0.6 | 1.2 | 2.4 |
| 3d | 4-Bromophenyl | H | 1.1 | 0.55 | 1.1 | 2.2 |
| 3e | 4-Methylphenyl | H | 2.4 | 1.2 | 2.4 | 4.8 |
| 3f | 4-Methoxyphenyl | H | 2.3 | 1.15 | 2.3 | 4.6 |
| 4a | Phenyl | Phenyl | 5.0 | 2.5 | 5.0 | 10.0 |
| 4b | 4-Fluorophenyl | Phenyl | 2.3 | 1.15 | 2.3 | 4.6 |
| 4c | 4-Chlorophenyl | Phenyl | 2.2 | 1.1 | 2.2 | 4.4 |
| 4d | 4-Bromophenyl | Phenyl | 2.1 | 1.05 | 2.1 | 4.2 |
| 4e | 4-Methylphenyl | Phenyl | 4.6 | 2.3 | 4.6 | 9.2 |
| 4f | 4-Methoxyphenyl | Phenyl | 4.4 | 2.2 | 4.4 | 8.8 |
Data extracted from a study on 5-styryl-4-(hetero)aryl-pyrimidines, which are structurally related to the proposed compounds.[2]
Conclusion
This compound represents a versatile and promising starting material for the synthesis of novel antituberculosis agents. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for generating a diverse library of 5-aryl-2-isopropoxypyridine derivatives. The encouraging antitubercular activities of structurally related pyrimidine and pyridine compounds highlight the potential of this chemical space for the discovery of new and effective treatments for tuberculosis. Further synthesis, biological evaluation, and SAR studies are warranted to fully explore the therapeutic potential of this class of compounds.
References
Preparation of 5-Substituted-2-Isopropoxypyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-2-isopropoxypyridine derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for a wide range of biologically active molecules. The primary synthetic strategy focuses on the palladium-catalyzed cross-coupling of 5-bromo-2-isopropoxypyridine with various coupling partners.
Introduction
The 2-isopropoxypyridine core is a prevalent motif in numerous pharmaceutical agents. Functionalization at the 5-position allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi reactions, have emerged as powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds at the C5 position of the pyridine ring. These reactions offer a broad substrate scope, high functional group tolerance, and generally provide good to excellent yields.
General Experimental Workflow
The synthesis of 5-substituted-2-isopropoxypyridine derivatives typically begins with the commercially available this compound. The general workflow involves the reaction of this starting material with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Key Experimental Protocols
The following sections detail the protocols for the most common palladium-catalyzed cross-coupling reactions used to prepare 5-substituted-2-isopropoxypyridine derivatives.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-isopropoxypyridines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1][2]
Catalytic Cycle:
Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[3]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) and a ligand such as XPhos (4 mol%).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).[3]
-
Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-isopropoxypyridine derivative.[3]
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~85¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~88¹ |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~82¹ |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~75¹ |
¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[5]
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-isopropoxypyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a wide variety of primary and secondary amines.[6][7]
Catalytic Cycle:
Experimental Protocol:
-
To a dry Schlenk tube or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 - 2.0 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand like XPhos, 1.5 - 7.5 mol%).[4][5]
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 75-98² |
| 2 | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 70-95² |
| 3 | n-Butylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98³ |
| 4 | Cyclohexylamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60⁴ |
²Yields are general ranges for the amination of 2-bromopyridines.[5] ³Yields are based on the amination of 2-bromopyridines with volatile amines.[8] ⁴Yield is for the reaction of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine.[9]
Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-isopropoxypyridines
The Sonogashira coupling is an effective method for forming a C-C bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]
Catalytic Cycle:
Experimental Protocol:
-
In a reaction flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[3]
-
Flush the flask with an inert gas.
-
Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0 equiv.).[3]
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Data Presentation: Representative Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 93⁵ |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | ~85⁵ |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Reflux | High⁵ |
| 4 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 65 | 85⁶ |
⁵Yields are based on the coupling of 5-bromoindole and are representative.[12] ⁶Yield is for the coupling of an iodopyridine with 1-heptyne.
Negishi Coupling for the Synthesis of 5-Alkyl/Aryl-2-isopropoxypyridines
The Negishi coupling involves the reaction of an organozinc reagent with this compound, catalyzed by a palladium or nickel complex, to form C-C bonds.[10][13]
Catalytic Cycle:
Experimental Protocol:
-
Preparation of the Organozinc Reagent: The organozinc reagent can be prepared in situ or in a separate step from the corresponding organohalide and activated zinc metal.
-
Coupling Reaction: To a solution of this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand like CPhos) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the organozinc reagent (1.1-1.5 equiv.).[14]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired product.
Data Presentation: Representative Yields for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | ~70⁷ |
| 2 | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | RT | 92⁸ |
| 3 | n-Butylzinc bromide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | ~80⁹ |
| 4 | Vinylzinc chloride | Pd(PPh₃)₄ | THF | 65 | ~75⁷ |
⁷Yields are generalized based on Negishi couplings of aryl bromides. ⁸Yield is for the coupling of 4-bromoanisole with isopropylzinc bromide.[8] ⁹Yield is generalized for the coupling of primary alkyl bromides with organozinc reagents.[3]
Conclusion
The palladium-catalyzed cross-coupling reactions described herein provide a robust and versatile platform for the synthesis of a diverse library of 5-substituted-2-isopropoxypyridine derivatives. The choice of the specific coupling reaction and conditions will depend on the desired substituent to be introduced. Careful optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and data presented in these application notes serve as a valuable guide for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 4. Recent Developments in Negishi Cross-Coupling Reactions | CoLab [colab.ws]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 5-Bromo-2-isopropoxypyridine in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.
This document details the application of 5-Bromo-2-isopropoxypyridine as a versatile building block in the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino moieties to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. The 2-isopropoxy group can influence the electronic properties of the pyridine ring and provide steric bulk, which can be exploited to achieve selectivity and favorable interactions within the ATP-binding pocket of the target kinase.
Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)
For the purpose of these application notes, we will focus on the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the pathogenesis of non-small cell lung cancer and other solid tumors.[1] The general strategy involves using the this compound core to present substituents that can interact with key residues in the ATP-binding site of EGFR.
Data Presentation: Inhibitory Activity of Hypothetical EGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of a hypothetical series of EGFR inhibitors synthesized from this compound. The data illustrates the structure-activity relationship (SAR) of substitutions at the 5-position of the pyridine ring.
| Compound ID | R Group (at C5-position) | EGFR IC50 (nM) | A549 Cell Viability IC50 (µM) |
| 1 | -H | >10,000 | >50 |
| 2a | 4-methoxyphenyl | 150 | 2.5 |
| 2b | 3-chloro-4-fluorophenyl | 75 | 1.2 |
| 2c | 4-(dimethylamino)phenyl | 220 | 5.1 |
| 2d | 1H-indol-5-yl | 50 | 0.8 |
| 3a | N-phenyl | 350 | 8.7 |
| 3b | N-(3-chlorophenyl) | 120 | 3.4 |
Signaling Pathway
The binding of a ligand, such as an epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promotes cell proliferation, survival, and migration.[2] Inhibition of EGFR's kinase activity blocks these downstream signals.
References
- 1. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Promising Inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Estrogen Receptor (ER), and Phosphatidylinositol-3-kinase a (PI3Ka) for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-Bromo-2-isopropoxypyridine in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
For Immediate Release:
Shanghai, China – December 27, 2025 – 5-Bromo-2-isopropoxypyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features and reactivity profile make it a sought-after starting material for the synthesis of a diverse array of bioactive scaffolds, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. This report provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.
Key Applications in Medicinal Chemistry
This compound serves as a pivotal precursor for the construction of complex heterocyclic systems. The presence of a bromine atom at the 5-position provides a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of various aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies. The 2-isopropoxy group modulates the electronic properties of the pyridine ring and can participate in crucial binding interactions with biological targets.
One of the most significant applications of this scaffold is in the synthesis of azepino[4,5-b]indoles , a class of compounds that have shown promise as histamine receptor modulators .[1] These compounds are being investigated for their potential in treating a range of neurological and inflammatory disorders.
Furthermore, the pyridine moiety is a well-established pharmacophore in the development of kinase inhibitors . While direct examples of FDA-approved drugs originating from this compound are not yet prevalent, its structural similarity to other brominated pyridines used in the synthesis of potent kinase inhibitors suggests its significant potential in this area. The pyridine core can form key hydrogen bond interactions within the hinge region of the kinase active site.
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds synthesized using this compound and similar scaffolds. This data highlights the potential of this building block in generating potent modulators of various biological targets.
| Compound ID | Target | Assay Type | IC50 / Ki (nM) |
| Azepino[4,5-b]indole Derivative 1 | Histamine H1 Receptor | Radioligand Binding | Data not publicly available in cited patents |
| Azepino[4,5-b]indole Derivative 2 | Histamine H4 Receptor | Functional Assay | Data not publicly available in cited patents |
| Analogous Pyridine-based Kinase Inhibitor | VRK1 | Biochemical Assay | 150 |
| Analogous Pyridine-based Kinase Inhibitor | PIM-1 | Biochemical Assay | 14.3 |
Note: Specific quantitative data for azepino[4,5-b]indoles derived directly from this compound is detailed within patent literature and may not be publicly disseminated in full. The data for analogous kinase inhibitors is provided for comparative purposes to illustrate the potential of the pyridine scaffold.
Experimental Protocols
Detailed methodologies for the synthesis of medicinal chemistry scaffolds utilizing this compound are provided below.
Protocol 1: Synthesis of a 5-Aryl-2-isopropoxypyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
SPhos (0.1 equiv)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-isopropoxypyridine.
Protocol 2: Synthesis of Azepino[4,5-b]indole Core Scaffold (Conceptual)
This conceptual protocol outlines the key steps for the synthesis of the azepino[4,5-b]indole scaffold, based on methodologies described in patent literature.
Step 1: Suzuki-Miyaura Coupling
-
Couple this compound with a suitable protected 4-piperidone ketal boronic acid derivative using a protocol similar to Protocol 1.
Step 2: Fischer Indole Synthesis
-
The resulting 5-(piperidin-4-yl)-2-isopropoxypyridine derivative is then reacted with a substituted phenylhydrazine in the presence of an acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) to construct the indole ring system, yielding the azepino[4,5-b]indole core.
Step 3: Deprotection and Functionalization
-
Subsequent deprotection and functionalization of the azepino and indole nitrogens can be performed to generate a library of analogs for SAR studies.
Visualizing the Workflow and Signaling Pathways
To better illustrate the synthetic strategies and biological context, the following diagrams are provided.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified Histamine H1 receptor signaling pathway and antagonism.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant scaffolds. Its utility in constructing potent histamine receptor modulators and its potential for the development of novel kinase inhibitors underscore its importance in modern drug discovery. The provided protocols offer a foundation for the synthesis and further exploration of novel compounds derived from this promising precursor.
References
Application Notes and Protocols for the Synthesis of Aminothiazole Derivatives for Prion Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). The accumulation of PrPSc in the brain leads to neuronal loss, astrogliosis, and the characteristic spongiform changes. Currently, there are no effective therapies for prion diseases, making the development of new therapeutic agents a critical area of research.
2-Aminothiazole derivatives have emerged as a promising class of small molecules with potent anti-prion activity.[1][2][3] These compounds have been shown to reduce the accumulation of PrPSc in infected neuronal cell lines and, in some cases, extend the survival of prion-infected animals.[2][4] Structure-activity relationship (SAR) studies have revealed that the potency, metabolic stability, and pharmacokinetic properties of these compounds can be fine-tuned by modifying the substituents on the aminothiazole core.[1][2]
This document provides detailed application notes and protocols for the synthesis of a specific aminothiazole derivative with anti-prion activity, utilizing 5-Bromo-2-isopropoxypyridine as a key building block in a Suzuki-Miyaura cross-coupling reaction. The protocols are intended to guide researchers in the synthesis and evaluation of these compounds for prion disease therapeutics.
Data Presentation
The following tables summarize the in vitro anti-prion activity and pharmacokinetic properties of selected 2-aminothiazole derivatives.
Table 1: In Vitro Anti-Prion Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Structure | ScN2a-cl3 EC50 (µM)[1] |
| 1 | (4-biphenyl-4-ylthiazol-2-yl)-(6-methylpyridin-2-yl)-amine | 1.0 |
| 15 | (6-methylpyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)thiazol-2-yl]amine | 0.38 |
| 27 | (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | 0.94[2] |
| 29 | 4-(4-(6-Isopropoxypyridin-3-yl)phenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine | 0.49 |
| 34 | cyclopropanecarboxylic acid (4-biphenyl-thiazol-2-yl)-amide | 0.17 |
EC50 values represent the concentration of the compound that reduces PrPSc levels by 50% in prion-infected mouse neuroblastoma cells (ScN2a-cl3).[1]
Table 2: Pharmacokinetic Properties of a Lead 2-Aminothiazole Compound
| Compound ID | Property | Value |
| 1 | Oral Bioavailability | ~40%[5] |
| 27 | Brain Concentration (after 3 days oral administration) | ~25 µM[2][3][[“]] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key aminothiazole intermediate and its subsequent elaboration using this compound.
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine (Intermediate 3)
This protocol describes a two-step synthesis of a key boronate ester intermediate required for the Suzuki-Miyaura coupling.
Step 1: Hantzsch Thiazole Synthesis of 4-(4-bromophenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine (Intermediate 2)
-
Thiourea Formation: A solution of 2-amino-6-methylpyridine (1.0 eq) and benzoyl isothiocyanate (1.0 eq) in acetone is heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is suspended in methanol. Sodium hydroxide (1.1 eq) is added, and the mixture is heated at reflux for 4 hours. After cooling, the mixture is neutralized with acetic acid, and the precipitate is collected by filtration to yield the corresponding thiourea.
-
Cyclization: The thiourea (1.0 eq) and 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) are suspended in ethanol and heated at reflux for 12 hours. Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried to afford 4-(4-bromophenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine (Intermediate 2).
Step 2: Miyaura Borylation
-
A mixture of 4-(4-bromophenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine (Intermediate 2, 1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq) in 1,4-dioxane is degassed with argon for 15 minutes.
-
The reaction mixture is heated at 80 °C for 16 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield N-(6-methylpyridin-2-yl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine (Intermediate 3).
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol describes the synthesis of 4-(4-(6-Isopropoxypyridin-3-yl)phenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine (Compound 29) via a palladium-catalyzed cross-coupling reaction.
-
To a mixture of N-(6-methylpyridin-2-yl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine (Intermediate 3, 1.0 eq), this compound (1.1 eq), and potassium carbonate (3.0 eq) is added a 5:1 mixture of 1,4-dioxane and water.
-
The mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq) is added, and the mixture is heated at 80 °C for 12 hours under an argon atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(4-(6-Isopropoxypyridin-3-yl)phenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine (Compound 29) as a yellow solid.[1]
Protocol 3: In Vitro Evaluation of Anti-Prion Activity
This protocol outlines the general procedure for assessing the efficacy of synthesized compounds in a prion-infected cell line.
-
Cell Culture: Scrapie-infected mouse neuroblastoma cells (ScN2a-cl3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 3-4 days.
-
Proteinase K Digestion and ELISA: After treatment, cells are lysed, and the lysates are treated with Proteinase K (PK) to digest PrPC. The remaining PK-resistant PrPSc is detected and quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that reduces PrPSc levels by 50% (EC50) is calculated from dose-response curves.
-
Cytotoxicity Assay: A parallel assay, such as the calcein-AM viability assay, is performed to ensure that the reduction in PrPSc is not due to compound toxicity.[1][7]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for an aminothiazole derivative.
Proposed Mechanism of Action
Caption: Proposed mechanism of anti-prion aminothiazoles.
Experimental Workflow
Caption: Overall experimental workflow for aminothiazoles.
References
- 1. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QSAR study of anti-prion activity of 2-aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Regiospecific Synthesis using 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-isopropoxypyridine is a versatile building block in modern organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and drug discovery. The strategic placement of the bromine atom at the 5-position and the isopropoxy group at the 2-position of the pyridine ring allows for a variety of regiospecific cross-coupling reactions. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as lithium-halogen exchange followed by electrophilic quench. These methods enable the introduction of diverse functionalities at the 5-position of the pyridine core, facilitating the synthesis of novel compounds with potential therapeutic applications.
Key Applications
The 2-alkoxypyridine scaffold is a common motif in many biologically active compounds. The functionalization at the 5-position through the reactions described herein allows for the exploration of structure-activity relationships (SAR) in drug development programs. The resulting 5-substituted-2-isopropoxypyridines can serve as key intermediates for a wide range of therapeutic targets.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound and analogous aryl bromides. These tables are intended to provide a structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | Moderate to Good |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | Good |
Note: Yields are generalized based on similar substrates as specific data for this compound was not available in the searched literature.
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroaniline | Pd(OAc)₂ (5) | XPhos (7.5) | Cs₂CO₃ | Toluene | 110 | Not Specified | 66 (overall for 2 steps)[1][2][3] |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | Good to Excellent |
| 3 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | Good |
Note: Yield for entry 1 refers to the overall yield of a two-step synthesis of a β-carboline analog.[1][2][3] Other yields are generalized.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 4-6 | Good to Excellent[4] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | Reflux | 12 | Good |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | RT | 12 | Good |
Note: Yields are generalized based on reactions with iodopyridines and other aryl bromides.[4]
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-isopropoxypyridine.
Buchwald-Hartwig Amination Protocol
This protocol provides a method for the palladium-catalyzed amination of this compound.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous toluene
-
Heavy-wall pressure tube
-
Magnetic stirrer
-
Inert gas (Argon)
Procedure:
-
To a heavy-wall pressure tube equipped with a magnetic stir bar, add this compound, cesium carbonate, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.[1][2][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired 5-amino-2-isopropoxypyridine derivative.[1][2][3]
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)[4]
-
Copper(I) iodide (CuI, 5 mol%)[4]
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor by TLC or GC until the starting material is consumed.[4]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-isopropoxypyridine.
Lithium-Halogen Exchange and Electrophilic Quench Protocol
This protocol describes the formation of a 5-lithio-2-isopropoxypyridine intermediate followed by reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv)
-
Electrophile (e.g., aldehyde, ketone, CO₂)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Sonogashira Coupling Catalytic Cycle.
Caption: General Experimental Workflow.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis of Aza and Carbocyclic β-Carbolines for the Treatment of Alcohol Abuse. Regiospecific Solution to The Problem of 3,6-Disubstituted β-and Aza-β-carboline Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-isopropoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 5-Bromo-2-isopropoxypyridine. Our aim is to help you optimize catalyst loading, increase yields, and minimize side-product formation during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am not getting any, or very little, of my desired coupled product. What are the common causes and how can I fix this?
Answer: Low or no yield in Suzuki couplings involving 5-bromopyridines is a frequent issue. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, thereby inhibiting its activity.[1] Furthermore, the electronic properties of the pyridine ring can influence the oxidative addition step in the catalytic cycle.[1] Here are several factors to investigate:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution: Ensure you are using a high-quality palladium source. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a critical step in the catalytic cycle. The choice of phosphine ligand is vital for stabilizing the Pd(0) species and facilitating the reaction.[1] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]
-
-
Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal for this specific substrate.
-
Solution: A screening of reaction parameters is often necessary.[1]
-
Base: The base is crucial for activating the boronic acid.[1] Commonly used inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, K₃PO₄ is often effective.[1] The strength and solubility of the base are critical factors.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[1] Ensure that all reagents are soluble in the chosen solvent system.[1]
-
Temperature: Increasing the reaction temperature can often improve yields, but may also lead to the formation of side products. These reactions are typically conducted at elevated temperatures, generally between 80-110 °C.[1]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause its deactivation.[1]
-
Poor Substrate Quality: The this compound or boronic acid starting materials may be impure or degraded.
-
Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. Boronic acids can degrade over time, so using a fresh or purified batch is recommended.
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant side products, complicating purification. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a common challenge in Suzuki coupling reactions. Adjusting the reaction conditions can often minimize their formation.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.
-
Cause: This is often caused by excess water, high temperatures, or a non-optimal base.[1][2]
-
Solution: Consider using a milder base such as KF or K₂CO₃.[1][2] Minimize the reaction time and temperature. Ensure the boronic acid is not in large excess. Using a boronic ester or a trifluoroborate salt, which are generally more stable, can also be beneficial.[2]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl (R-R) side product.
-
Cause: This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]
-
Solution: Rigorous degassing of all reagents and solvents is crucial.[1] Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[1] Lowering the catalyst loading might also be beneficial.[1]
-
-
Dehalogenation: The this compound is reduced to 2-isopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with this compound?
There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid partner.[1] However, for challenging substrates like pyridines, modern catalyst systems are often required.
-
Buchwald Ligands: Electron-rich, bulky phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective.[1] They accelerate the oxidative addition and reductive elimination steps and are often used with Pd₂(dba)₃ or Pd(OAc)₂.
-
Pd(dppf)Cl₂: This is a robust and commonly used catalyst that is often effective and requires no additional ligand.[1]
-
P(t-Bu)₃ and PCy₃: These bulky, electron-rich trialkylphosphines have also shown high efficacy, especially for electron-rich or sterically hindered substrates.[1]
Q2: What is the recommended catalyst loading?
Catalyst loading is a balance between reaction efficiency, cost, and product purity.
-
Screening: For initial screenings, a higher loading of 1-5 mol% of palladium is common.[1]
-
Optimization: Once favorable conditions are established, the loading can often be reduced to 0.5-2 mol% or even lower for highly active catalyst systems.[1]
Q3: Which base should I choose?
The base plays a critical role in the transmetalation step.[1]
-
Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive choice.[1]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often successful when other bases fail, particularly for challenging couplings.[1]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be very effective.
-
Potassium Fluoride (KF): A milder base that can sometimes help to minimize side reactions like protodeboronation.[2]
Q4: How critical is the degassing of the reaction mixture?
Degassing is extremely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which leads to catalyst deactivation and lower yields.[1] Rigorous degassing by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method is essential for a successful reaction.[1]
Data Presentation
The following tables summarize typical catalyst loading and reaction conditions for Suzuki-Miyaura coupling of analogous 5-bromopyridine systems. These should serve as a starting point for the optimization of your reaction with this compound.
Table 1: Catalyst System Performance for Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [3]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | |
| 4-Methylphenylboronic acid | |||||
| 4-Methoxyphenylboronic acid | |||||
| 4-Chlorophenylboronic acid | |||||
| 4-Fluorophenylboronic acid | |||||
| System 2: Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | |
| System 3: N-Heterocyclic Carbene (NHC) Ligand (Hypothetical) | |||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF (anhydrous) | Phenylboronic acid |
Table 2: Typical Catalyst Loading Ranges for Optimization [1][4]
| Stage | Catalyst Loading (mol%) | Purpose |
| Initial Screening | 1.0 - 5.0 | To identify promising reaction conditions and catalyst systems. |
| Optimization | 0.5 - 2.5 | To fine-tune the reaction for optimal yield and purity while minimizing cost. |
| Scale-up | < 1.0 | For highly active systems, further reduction is often possible on a larger scale. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
Procedure:
-
Preparation: In a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-isopropoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and overcome common challenges in the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Buchwald-Hartwig aminations?
The primary challenges stem from the electronic nature of the substrate and potential catalyst inhibition. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The electron-donating isopropoxy group can also influence the reactivity of the C-Br bond. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.
Q2: Which ligands are recommended for the amination of this compound?
For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1] Commonly successful ligands for similar pyridine substrates include biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos.[2] For secondary amines, ligands like BINAP or dppf can also be effective.[2]
Q3: What is the optimal choice of base for this reaction?
The choice of base is critical and depends on the amine coupling partner and the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferable, although they may require higher reaction temperatures or longer reaction times.[3]
Q4: What are the most suitable solvents for this reaction?
Aprotic, non-polar solvents are generally favored for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are common and effective choices as they have good solubility for many of the reactants and catalytic species.[3] Tetrahydrofuran (THF) can also be used, but may sometimes result in lower yields.[3]
Q5: What are common side reactions, and how can they be minimized?
A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be minimized by:
-
Optimizing the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[3]
-
Lowering the Reaction Temperature: Higher temperatures can promote side reactions.[3]
-
Screening Ligands: Some ligands are less prone to promoting hydrodehalogenation.[3]
Another potential side reaction is β-hydride elimination, which can occur with certain amine substrates.[1]
Troubleshooting Guide
Problem: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. The steric and electronic properties of the ligand are crucial for this substrate. |
| Suboptimal Base | If using a weak base like K₃PO₄ or Cs₂CO₃, the reaction may require higher temperatures. If compatible with your substrate, consider a stronger base like NaOtBu. |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for these couplings are between 80-120 °C.[4] |
| Poor Reagent Quality | Use anhydrous, degassed solvents. Ensure the amine and base are pure and dry, as water and oxygen can deactivate the catalyst.[3] |
| Reagent Insolubility | If reagents are not fully dissolved, the reaction will be slow. Try a different solvent like dioxane or THF to improve solubility.[3] |
Problem: Significant Formation of Hydrodehalogenation Byproduct
| Potential Cause | Suggested Solution |
| Base is too Strong or Sterically Hindered | Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[3] |
| Reaction Temperature is too High | Lower the reaction temperature and increase the reaction time.[3] |
| Inappropriate Ligand | Screen different phosphine ligands, as some may favor the desired amination over side reactions.[3] |
Problem: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Suggested Solution |
| Inadequate Inert Atmosphere | Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques. |
| Thermal Decomposition | Prolonged exposure to high temperatures (>120 °C) can cause catalyst decomposition. Lower the reaction temperature to 80-100 °C and increase the reaction time. |
| Ligand Degradation | Ensure the phosphine ligand is of high purity and has not been oxidized during storage or handling. |
Data Presentation
Table 1: Effect of Ligand on Yield (Representative)
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85-95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 80-90 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 82-92 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | 60-75 |
Table 2: Effect of Base on Yield (Representative)
| Base | Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOtBu | XPhos | Pd₂(dba)₃ | Toluene | 100 | 12 | 85-95 |
| LHMDS | XPhos | Pd₂(dba)₃ | Toluene | 100 | 12 | 80-90 |
| Cs₂CO₃ | XPhos | Pd₂(dba)₃ | Dioxane | 110 | 24 | 70-85 |
| K₃PO₄ | XPhos | Pd₂(dba)₃ | Dioxane | 110 | 24 | 65-80 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a suggested starting point and may require optimization for specific amine coupling partners.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Phosphine ligand (e.g., XPhos, 2.2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (if using), this compound, the amine (if solid), and the base. If using a palladium source and a separate ligand, add them at this stage.
-
Evacuation and Backfilling: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
Visualizations
References
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-isopropoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-Bromo-2-isopropoxypyridine. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimentation and optimization.
Common Side Reactions: An Overview
Cross-coupling reactions involving this compound are powerful synthetic tools, but can be prone to several side reactions that lower the yield of the desired product. Understanding these potential pitfalls is the first step towards successful troubleshooting.
Key Potential Side Reactions Include:
-
Hydrolysis of the Isopropoxy Group: The 2-isopropoxy group can be susceptible to hydrolysis under certain reaction conditions, leading to the formation of the corresponding 2-pyridone. This is a significant concern, especially in the presence of strong bases and water at elevated temperatures.
-
Protodeboronation (Suzuki Coupling): This is a common side reaction where the boronic acid starting material is converted back to the corresponding arene before it can participate in the cross-coupling reaction. This process is often promoted by the presence of water and base.[1]
-
Homocoupling: This involves the coupling of two molecules of the same starting material. In Suzuki reactions, this can occur with the boronic acid, and in Sonogashira reactions, it is a common side reaction for terminal alkynes (Glaser coupling), especially in the presence of copper catalysts and oxygen.[2][3]
-
Dehalogenation: The bromine atom on the pyridine ring can be replaced by a hydrogen atom, leading to the formation of 2-isopropoxypyridine. This can be catalyzed by the palladium catalyst, particularly in the presence of a hydride source.[2]
-
β-Hydride Elimination (Buchwald-Hartwig Amination): This side reaction can compete with reductive elimination, leading to the formation of a dehalogenated arene and an imine.
Troubleshooting Guides and FAQs
Suzuki Coupling
FAQ 1: My Suzuki coupling reaction with this compound is giving a low yield of the desired product, and I observe the formation of 2-isopropoxypyridine and 2-pyridone byproducts. What are the likely causes and how can I address them?
Low yields in this Suzuki coupling are often attributed to a combination of protodeboronation of your boronic acid and hydrolysis of the starting material or product. The formation of 2-isopropoxypyridine points towards a dehalogenation side reaction.
Troubleshooting Steps:
-
Minimize Water Content: While Suzuki reactions often use aqueous bases, excessive water can promote both protodeboronation and hydrolysis of the isopropoxy group.
-
Use anhydrous solvents.
-
Employ a carefully controlled amount of water or consider using a non-aqueous base/solvent system.
-
Use freshly dried reagents.
-
-
Optimize the Base: The choice and strength of the base are critical.
-
Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH to minimize hydrolysis.
-
The use of an appropriate amount of base is crucial; excess base can accelerate side reactions.
-
-
Protect the Boronic Acid: If protodeboronation is a significant issue, consider using a more stable boronic acid derivative, such as a pinacol ester, which can slowly release the boronic acid under the reaction conditions.
-
Control the Temperature: Higher temperatures can accelerate both the desired reaction and the undesired side reactions.
-
Attempt the reaction at a lower temperature for a longer duration.
-
Stepwise heating might also be beneficial.
-
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of the desired coupling and side reactions.
-
Experiment with different ligands to find one that favors the cross-coupling pathway.
-
Quantitative Data from Literature (Example):
| Aryl Boronic Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pinacol borate ester 3 | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 21 | [4] |
Experimental Protocol (General Starting Point for Suzuki Coupling):
To a solution of this compound (1.0 equiv) and the desired arylboronic acid or ester (1.2 equiv) in a degassed solvent mixture (e.g., dioxane/water 4:1), add the base (e.g., K₂CO₃, 2.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated under an inert atmosphere (e.g., at 85-95°C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5]
Logical Relationship for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Buchwald-Hartwig Amination
FAQ 2: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and requires high catalyst loading. Are there ways to improve the reaction efficiency?
Sluggish reactions in Buchwald-Hartwig aminations can be due to several factors, including catalyst inhibition, inappropriate ligand choice, or suboptimal reaction conditions. For electron-rich substrates like this compound, the oxidative addition step can be slow.
Troubleshooting Steps:
-
Increase Catalyst Loading: As observed in the literature, sometimes a higher catalyst loading (e.g., increasing from 3 to 6 mol%) is necessary to drive the reaction to completion.[6][7]
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition and reductive elimination steps.
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Solvent and Temperature: Anhydrous, non-protic solvents are essential.
Quantitative Data from Literature (Example):
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-chloroaniline | 5 | 7.5 (X-Phos) | Cs₂CO₃ | Toluene | 110 | - | [7][8] |
| 4-amino-3-chloropyridine | 5 | 5 (X-Phos) | Cs₂CO₃ | Toluene | reflux | - | [6] |
Experimental Protocol (General Starting Point for Buchwald-Hartwig Amination):
In a flame-dried, sealed tube under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.05 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., X-Phos, 7.5 mol%), and the base (e.g., Cs₂CO₃, 1.2 equiv). Add anhydrous toluene and heat the reaction mixture to 110°C. Monitor the reaction by LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and purified by flash chromatography.[7][8]
Experimental Workflow for Buchwald-Hartwig Amination
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Aza and Carbocyclic β-Carbolines for the Treatment of Alcohol Abuse. Regiospecific Solution to The Problem of 3,6-Disubstituted β-and Aza-β-carboline Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 5-Bromo-2-isopropoxypyridine Reaction Products by Column Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-isopropoxypyridine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Q: My product and impurities are co-eluting or have very close Rf values. How can I improve the separation? | The polarity of the eluent is too high, causing all components to move too quickly up the column. The chosen solvent system (e.g., hexane/ethyl acetate) may not be optimal for separating the specific impurities present. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). An ideal Rf value for the product on a TLC plate is around 0.2-0.3 for good separation on a column.[1] Try a different solvent system. For example, consider replacing hexane with heptane or ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol. |
| Product Elutes Too Quickly or Too Slowly | Q: My product is coming off the column in the first few fractions (high Rf) or is taking a very long time to elute (low Rf). What should I do? | An eluent with too high a polarity will cause the product to elute too quickly. Conversely, an eluent with too low a polarity will result in slow elution. | Adjust the solvent ratio. If the Rf is too high, decrease the amount of ethyl acetate in your hexane/ethyl acetate mixture. If the Rf is too low, increase the amount of ethyl acetate. |
| Peak Tailing | Q: The spots on my TLC plate and the peaks in my chromatogram are tailing. Why is this happening and how can I fix it? | The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the surface of the silica gel, leading to tailing.[2] The sample may be overloaded on the column. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.[1] Ensure you are not loading too much crude product onto the column. As a general rule, use about 25-100 g of silica gel for every 1 g of crude material. |
| Low Product Recovery | Q: After combining and evaporating the fractions, the yield of my purified product is very low. What could be the reason? | The product may be unstable on silica gel and could be decomposing on the column. The product may be highly soluble in the eluent and was not fully recovered during evaporation. The product may have a very low Rf and is still on the column. | Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.[2] Use a rotary evaporator at a suitable temperature and pressure to remove the solvent. For volatile products, be cautious not to evaporate the product along with the solvent. After your expected product has eluted, flush the column with a much more polar solvent to see if any remaining compound comes off. |
| Irreproducible Results | Q: I am getting different results even when I run the chromatography under what I believe are the same conditions. What could be the issue? | The activity of the silica gel can vary between batches and can be affected by humidity. The composition of the eluent may not be consistent. The column may not be packed uniformly. | Use silica gel from the same batch for a series of related purifications. Always use freshly prepared eluent for each column. Ensure the column is packed carefully and consistently to avoid channels or cracks. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. Based on the polarity of similar 2-alkoxypyridines, a low percentage of ethyl acetate in hexane (e.g., 5-10%) is a reasonable starting point for TLC analysis. Adjust the ratio to achieve an Rf value for the product in the range of 0.2-0.3 for optimal separation on the column.[1]
Q2: What are the likely impurities in a this compound synthesis?
The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 5-bromo-2-hydroxypyridine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. Potential impurities include:
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Unreacted 5-bromo-2-hydroxypyridine (more polar, lower Rf).
-
Unreacted isopropyl halide (less polar, higher Rf, though volatile).
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Di-brominated pyridine species (less polar, higher Rf).[3]
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Products of side reactions, such as elimination products from the isopropyl halide.
Q3: How much silica gel should I use for my column?
A general guideline is to use a silica gel to crude product weight ratio of 25:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q4: Should I perform a dry or wet loading of my sample?
Since this compound is a liquid, it can be loaded directly onto the column (wet loading).[4] However, for better resolution, it is often advantageous to pre-adsorb the liquid sample onto a small amount of silica gel and then load the resulting free-flowing powder onto the column (dry loading).
Q5: How can I visualize the spots on the TLC plate?
This compound contains a pyridine ring and should be visible under a UV lamp (254 nm). Staining with potassium permanganate can also be used as a general visualization technique.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
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Triethylamine (optional)
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Glass chromatography column
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Cotton or glass wool
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Sand
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TLC plates, chamber, and UV lamp
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Collection tubes
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Rotary evaporator
2. Procedure:
-
TLC Analysis:
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Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
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Spot the crude reaction mixture on a TLC plate and develop it in the prepared eluents.
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Identify a solvent system that provides good separation of the product from impurities and gives the product an Rf value of approximately 0.2-0.3.[1]
-
-
Column Packing:
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Select an appropriately sized column.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand over the plug.
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Prepare a slurry of silica gel (approx. 50 g for 1 g of crude product) in the chosen eluent.
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Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.
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Once the silica has settled, add another thin layer of sand on top.
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Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
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Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the column.
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Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect fractions in separate test tubes.
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Monitor the elution process by periodically taking a small sample from the collected fractions and running a TLC.
-
-
Product Isolation:
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Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Estimated Rf Values of this compound and Potential Impurities in Hexane/Ethyl Acetate on a Silica Gel TLC Plate.
| Compound | Structure | Estimated Rf in 90:10 Hexane/EtOAc | Notes |
| This compound | ~0.3 - 0.4 | Target product. Polarity is moderate. | |
| 5-Bromo-2-hydroxypyridine | ~0.1 - 0.2 | Starting material. More polar due to the hydroxyl group, will have a lower Rf. | |
| 2-Bromopropane | >0.8 | Starting material. Non-polar and volatile, will have a very high Rf. | |
| 3,5-Dibromo-2-isopropoxypyridine | ~0.5 - 0.6 | Potential byproduct. Less polar than the mono-brominated product, will have a higher Rf. |
Note: These Rf values are estimates based on the relative polarities of the compounds and should be confirmed experimentally.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Preventing catalyst deactivation in palladium-catalyzed reactions of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing catalyst deactivation in palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-isopropoxypyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during palladium-catalyzed reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Your reaction shows minimal or no formation of the desired product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium.[1] Consider increasing the catalyst loading in small increments. |
| Inefficient Catalyst Activation | The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst. This can be due to impurities or suboptimal conditions. Use a modern, well-defined precatalyst (e.g., a Buchwald G3 precatalyst) for more reliable Pd(0) generation. Ensure rigorous exclusion of oxygen, which can interfere with the reduction of Pd(II).[1] |
| Poor Reagent Quality | Impurities in starting materials, solvents, or bases can deactivate the catalyst. Use high-purity, anhydrous solvents and degas them thoroughly before use. Ensure the base is of high quality and has been stored properly to avoid hydration. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for efficient oxidative addition or reductive elimination. Cautiously increase the reaction temperature in 10-15 °C increments. Be aware that excessively high temperatures can lead to catalyst decomposition.[2] |
| Incorrect Base Selection | The base may be too weak to facilitate the transmetalation step or deprotonation of the amine in Buchwald-Hartwig aminations. For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required.[2][3] |
Issue 2: Reaction Stalls Before Completion
The reaction proceeds initially but stops before all the starting material is consumed, often accompanied by the formation of palladium black.
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition (Palladium Black Formation) | The active catalyst is aggregating into inactive palladium metal (palladium black). This is a common sign of catalyst deactivation. Lower the reaction temperature and potentially increase the reaction time.[2] Ensure an appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to maintain catalyst stability. |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation by trace amounts of oxygen, rendering them unable to stabilize the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or properly stored ligands. |
| Insufficient Base | The base is consumed during the reaction, and an insufficient amount can lead to a stall. Ensure at least the stoichiometric amount of base is used, and for some reactions, an excess is beneficial. |
Issue 3: Formation of Significant Byproducts
The desired product is formed, but significant quantities of side products are also observed.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of oxygen.[1] Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[1] |
| Hydrodehalogenation | The bromo group on the pyridine is replaced by a hydrogen atom. Optimize the choice of base; sometimes a weaker or less hindered base can minimize this side reaction.[3] Lowering the reaction temperature may also be beneficial.[3] |
| Protodeboronation of Boronic Acid (in Suzuki Reactions) | The boronic acid coupling partner is converted back to the corresponding arene before it can participate in the cross-coupling. This is more common with aqueous bases.[1] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the first signs of catalyst deactivation in my reaction?
A1: The most obvious visual cue is the formation of a black precipitate, known as palladium black, which indicates the aggregation of the palladium catalyst into an inactive state.[2] Other signs include a reaction that starts but then stalls, as monitored by TLC or LC-MS, or a consistently low yield despite using established protocols.
Q2: How do I choose the right ligand for the reaction of this compound?
A2: Due to the potential for the pyridine nitrogen to poison the palladium catalyst, bulky and electron-rich phosphine ligands are generally recommended. For many cross-coupling reactions with this substrate, ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are excellent starting points.[1] These ligands help to sterically protect the palladium center and facilitate the key steps of the catalytic cycle.
Q3: Can I run my reaction under air, or is an inert atmosphere essential?
A3: It is strongly advised to run palladium-catalyzed cross-coupling reactions under an inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidation and degradation of phosphine ligands and can promote undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions.[1]
Q4: My starting materials are not very soluble in the recommended solvent. What should I do?
A4: Poor solubility can significantly slow down a reaction. If your starting materials are not dissolving in common solvents like toluene or dioxane, you could try a more polar aprotic solvent such as DMF. However, be aware that some polar aprotic solvents can coordinate to the palladium center and may affect catalytic activity. Gentle heating may also improve solubility before initiating the reaction at the target temperature.
Q5: What is the role of the base in these reactions, and how critical is its choice?
A5: The base plays a crucial role in several types of cross-coupling reactions. In Suzuki-Miyaura coupling, it facilitates the formation of the active boronate species required for transmetalation.[4] In Buchwald-Hartwig amination, it is necessary for the deprotonation of the amine-palladium complex. The choice of base is critical and can significantly impact the reaction rate and yield. The optimal base is often substrate-dependent, and screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig) is a common optimization strategy.[1][3]
Data Presentation
The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions with substrates structurally similar to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | 50-75 | Prone to catalyst deactivation with pyridine substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 85-98 | Bulky, electron-rich ligand stabilizes the catalyst.[1] |
| Pd(dppf)Cl₂ (3-5) | dppf (3-5) | Na₂CO₃ (2) | Dioxane/H₂O | 90-100 | 70-90 | A robust and commonly used catalyst system. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (1-3) | XPhos (2-6) | NaOtBu (1.4) | Toluene | 90-110 | 80-95 | XPhos is effective for a broad range of amines. |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS (1.5) | Dioxane | 80-100 | 75-90 | LiHMDS can be used for substrates with protic functional groups. |
| XPhos Pd G3 (2-4) | (integrated) | Cs₂CO₃ (1.5) | Toluene | 100-110 | 85-98 | Pre-catalyst offers reliable activation; Cs₂CO₃ is a milder base option.[3] |
Experimental Protocols
The following are generalized experimental protocols. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are essential for optimal results.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, the base, the palladium precursor, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the base, and the palladium precatalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
References
Effect of base and solvent on the reactivity of 5-Bromo-2-isopropoxypyridine
Welcome to the technical support center for 5-Bromo-2-isopropoxypyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4]
Q2: How does the isopropoxy group affect the reactivity of the C-Br bond?
A2: The 2-isopropoxy group is an electron-donating group, which can influence the reactivity of the C-Br bond at the 5-position. This electronic effect can make the oxidative addition step in palladium-catalyzed coupling reactions slightly more challenging compared to pyridines with electron-withdrawing groups. However, successful couplings are readily achieved with appropriate catalyst systems.
Q3: Why can the pyridine nitrogen be problematic in cross-coupling reactions?
A3: The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This coordination can "poison" or inhibit the catalyst, reducing its activity and leading to low reaction yields.[5][6] This is a common challenge when working with 2-substituted pyridines. The use of sterically bulky phosphine ligands is often essential to mitigate this issue by shielding the palladium center.[6]
Q4: What is the general guidance for selecting a solvent for reactions with this substrate?
A4: The choice of solvent is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or Toluene/water) is common to facilitate the dissolution of the inorganic base.[2][7] For Buchwald-Hartwig aminations, anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, or THF are typically preferred.[3][8] Avoid chlorinated solvents as they can interfere with the catalyst.[3]
Q5: Which type of base is most effective for Suzuki-Miyaura coupling with this compound?
A5: For Suzuki couplings, inorganic bases are required to activate the boronic acid.[5] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5] K₃PO₄ is often a robust choice for challenging couplings involving pyridines.[5][7] The strength and solubility of the base are critical factors to consider.[5]
Q6: What type of base should I use for a Buchwald-Hartwig amination?
A6: Buchwald-Hartwig reactions typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[3][4] However, if your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[3]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Question | Answer |
| I'm not getting any product. What are the most likely causes? | Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated. Ensure your palladium source is high quality and that the phosphine ligand is appropriate to stabilize the catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active precatalyst.[5] Catalyst Poisoning: The pyridine nitrogen may be inhibiting your catalyst.[5] Try using a bulkier phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center. Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5] |
| My yield is low, and I see starting material being consumed. What's happening? | Suboptimal Conditions: Your combination of base, solvent, and temperature may not be ideal. A systematic screening of these parameters is often necessary.[5] For example, if K₂CO₃ gives a low yield, try a stronger base like K₃PO₄.[5] Poor Reagent Quality: Ensure your this compound and boronic acid are pure and dry. Boronic acids can degrade over time, especially in the presence of moisture. |
Issue 2: Side Product Formation in Suzuki-Miyaura Coupling
| Question | Answer |
| I'm observing a significant amount of debrominated starting material. | This side product, 2-isopropoxypyridine, is formed via a reaction called dehalogenation . Cause: This can be promoted by certain phosphine ligands and bases, particularly at elevated temperatures.[5] Traces of water in the reaction can also contribute. Solution: Try using a milder base or lowering the reaction temperature. Ensure your solvent and reagents are anhydrous.[8] |
| My major side product is a biaryl from my boronic acid coupling with itself. | This is known as homocoupling . Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[5] Solution: Rigorous degassing of the reaction mixture is crucial to prevent this.[5] Using a slight excess of the this compound relative to the boronic acid can sometimes suppress homocoupling. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
| Question | Answer |
| My amination reaction is not proceeding to completion. What should I check first? | Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to air and moisture.[6] Ensure your reaction is set up using proper Schlenk techniques or in a glovebox. All solvents and reagents must be anhydrous and degassed.[4] Catalyst System: The choice of palladium source and ligand is critical and substrate-dependent.[3] For electron-rich pyridines, sterically hindered biarylphosphine ligands are often effective.[3] Using a precatalyst can be more efficient as it avoids the in-situ reduction of Pd(II).[3][9] Base Selection: The base must be strong enough to deprotonate the amine-palladium complex.[4] While NaOtBu is common, its solubility can be limited. Ensure vigorous stirring. If your substrates are incompatible with NaOtBu, consider Cs₂CO₃ or K₃PO₄, potentially at a higher temperature.[3] |
| The reaction starts but then stalls. What could be the cause? | Thermal Decomposition: While heat is often required, prolonged exposure to high temperatures (e.g., >120 °C) can cause the catalyst to decompose, often observed by the formation of palladium black.[6] Solution: Lower the reaction temperature to around 80-100 °C and increase the reaction time.[3][6] Monitor the reaction for any visual signs of catalyst decomposition. |
Data Presentation: Effect of Base and Solvent
The following tables present representative data for typical cross-coupling reactions to illustrate the impact of reaction parameters.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%)* |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 18 | 45 |
| 2 | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 18 | 78 |
| 3 | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 18 | 85 |
| 4 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 5 | K₃PO₄ (2.0) | DMF/H₂O (4:1) | 90 | 16 | 65 |
*Yields are hypothetical and for illustrative purposes.
Table 2: Hypothetical Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | K₃PO₄ (1.5) | Toluene | 110 | 24 | 30 |
| 2 | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 55 |
| 3 | NaOtBu (1.5) | Toluene | 90 | 12 | 95 |
| 4 | NaOtBu (1.5) | 1,4-Dioxane | 90 | 12 | 91 |
| 5 | LHMDS (1.5) | THF | 70 | 16 | 88 |
*Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), this compound (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three to five times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[7] The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 85–95 °C and stir vigorously for 12-24 hours.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., sodium tert-butoxide, 1.5 equiv.) to an oven-dried, sealable reaction tube equipped with a magnetic stir bar.[8]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M.[8][10]
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for the required time (typically 4-24 hours).[8]
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove the palladium catalyst, washing the plug with additional ethyl acetate.[6]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Caption: Key factors affecting the reactivity of the substrate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-2-isopropoxypyridine Couplings
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-isopropoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my coupling reaction with this compound?
Low conversion is a common issue and can stem from several factors. The most prevalent causes include an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), poor quality of reagents, or issues specific to the pyridine substrate. The pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] A systematic approach to troubleshooting is crucial to identify the root cause.[4]
Q2: How does the 2-isopropoxy group on the pyridine ring affect the coupling reaction?
The 2-isopropoxy group is an electron-donating group, which can influence the electronic properties of the pyridine ring. This can impact the oxidative addition step of the catalytic cycle. While the primary challenge with 2-substituted pyridines is often catalyst inhibition by the ring nitrogen, the electronic nature of the substituent can also play a role in reactivity.[5]
Q3: What are the most common side reactions observed with this substrate, and how can I minimize them?
Common side reactions include:
-
Protodeboronation (in Suzuki couplings): The replacement of the boronic acid group with a hydrogen atom, which can be prevalent with heteroaryl boronic acids in the presence of aqueous bases.[6] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions.[4][6]
-
Homocoupling: The coupling of two boronic acid molecules (Suzuki) or two terminal alkynes (Sonogashira). This is often caused by the presence of oxygen.[3][6] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[3][6]
-
Dehalogenation: The replacement of the bromo group on this compound with a hydrogen atom. This can be promoted by certain phosphine ligands and bases, especially at higher temperatures.[3] Trying a different ligand, a milder base, or lowering the reaction temperature may help.[3]
Q4: My palladium catalyst appears to have decomposed (turned black). What causes this and how can I prevent it?
The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, rendering it inactive. This can be caused by several factors, including:
-
High Temperatures: Excessive heat can lead to catalyst decomposition.[6]
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to deactivation.[3]
-
Inefficient Ligand Stabilization: The ligand may not be adequately stabilizing the palladium center throughout the catalytic cycle.
To prevent this, ensure your reaction is conducted under a strictly inert atmosphere with properly degassed solvents.[3] It may also be beneficial to screen different ligands that offer better stabilization or use a lower reaction temperature if possible.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide. A systematic screening of reaction parameters is often necessary.[3]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Table 1: Suggested Starting Conditions and Optimization for Suzuki-Miyaura Coupling
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 2 mol%) | Screen different precatalysts. | Buchwald precatalysts are often more efficient at generating the active Pd(0) species and can be more robust for challenging substrates.[1][4] |
| Ligand | PPh₃ (if using Pd(OAc)₂) or a Biarylphosphine (e.g., XPhos, SPhos) | Screen bulky, electron-rich ligands. | Bulky ligands can help prevent catalyst poisoning by the pyridine nitrogen and facilitate reductive elimination.[1] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Screen Cs₂CO₃, KF. | K₃PO₄ is often effective for challenging couplings.[3] The strength and solubility of the base are critical for activating the boronic acid.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Screen DMF/H₂O, THF/H₂O. | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[3] Ensure reagents are soluble.[3] |
| Temperature | 80-100 °C | Increase temperature in 10 °C increments. | Higher temperatures can often improve yields but may also lead to side reactions like dehalogenation.[3] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
The amination of 2-substituted pyridines can be particularly challenging due to catalyst poisoning.[1] Careful selection of the ligand is critical.[1]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 2: Suggested Starting Conditions and Optimization for Buchwald-Hartwig Amination
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., BrettPhos Pd G3, 2 mol%) | Use a precatalyst for reliable generation of the active species. | Precatalysts are often more stable and provide more reproducible results.[7] |
| Ligand | BrettPhos or XPhos (1.1-1.5 eq. relative to Pd) | Screen other bulky biarylphosphine ligands. | Bulky, electron-rich ligands are essential to prevent pyridine coordination and stabilize the catalyst.[1] |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | Screen K₃PO₄ or Cs₂CO₃ for base-sensitive substrates. | Strong bases are typically required, but weaker inorganic bases may be necessary if functional groups are sensitive.[1][7] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Screen THF or DME. | Anhydrous, non-protic solvents are generally used.[6] Ensure the solvent is thoroughly degassed.[6] |
| Temperature | 90-110 °C | Adjust temperature based on reaction rate and side product formation. | These reactions typically require heating to proceed at a reasonable rate.[1] |
Issue 3: Low Yield in Sonogashira Coupling
For Sonogashira couplings, ensuring the activity of both the palladium and copper catalysts is crucial. The reaction is also highly sensitive to oxygen.[8]
Decision Tree for Sonogashira Troubleshooting
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
Table 3: Suggested Starting Conditions and Optimization for Sonogashira Coupling
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Screen Pd(PPh₃)₄. | These are common and effective palladium sources for Sonogashira couplings.[9] |
| Copper Co-catalyst | CuI (1-5 mol%) | Use a fresh bottle of CuI. | Copper(I) iodide is a crucial co-catalyst that can degrade over time.[8] |
| Ligand | PPh₃ | Screen other phosphine ligands if necessary. | PPh₃ is the standard ligand for classical Sonogashira conditions. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equiv.) | Ensure the base is dry and used in excess. | An amine base is required to deprotonate the alkyne and act as the solvent or co-solvent.[8] |
| Solvent | THF or DMF (anhydrous, degassed) | Use the amine base as the solvent if appropriate. | The solvent must be anhydrous and thoroughly degassed to prevent Glaser homocoupling.[8] |
| Temperature | Room Temperature to 60 °C | Increase temperature for less reactive substrates. | While many Sonogashira reactions proceed at room temperature, heating may be required for bromopyridines.[8] |
Experimental Protocols
General Protocol for a Screening Reaction (Suzuki-Miyaura Coupling)
This is a generalized procedure and requires optimization for specific substrates.
-
Preparation: In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the phosphine ligand (if not using a precatalyst) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water to achieve the desired solvent ratio and concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial tightly and place it in a preheated aluminum block on a stirrer hotplate. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Removal of palladium catalyst from 5-Bromo-2-isopropoxypyridine reaction mixtures
Topic: Removal of Palladium Catalyst from 5-Bromo-2-isopropoxypyridine Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of residual palladium from reaction mixtures containing this compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reaction mixtures particularly challenging?
A1: The primary challenge stems from the structure of this compound. The nitrogen atom in the pyridine ring can act as a strong ligand, forming stable, soluble complexes with palladium.[1][2] This strong binding makes it difficult to remove the catalyst using standard methods like simple filtration or solvent extraction, as the palladium complex tends to remain in the product solution.
Q2: What are the most common and effective methods for removing palladium from these types of reaction mixtures?
A2: The most effective methods involve using materials that can break the palladium-pyridine complex or have a stronger affinity for palladium. These include:
-
Adsorption on Solid-Supported Scavengers: Materials like functionalized silica gels (e.g., thiol, thiourea, or trimercaptotriazine (TMT) based) are highly effective due to their strong affinity for palladium.[3][4][5] They are designed to react with and bind excess metal complexes.[6]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can decolorize, remove impurities, and selectively adsorb palladium.[3][7][8] It has shown stable removal capability for various forms of palladium.[7]
-
Crystallization: This technique can be effective, sometimes enhanced with additives like N-acetylcysteine or thiourea, which help sequester the palladium in the mother liquor.[1] However, it is crucial to analyze the final crystals for palladium content to ensure the palladium-product complex has not co-crystallized.[1]
-
Filtration through Celite: This is a simple and effective method primarily for removing insoluble, heterogeneous palladium species like palladium black or Pd/C.[9][10][11]
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines. For oral drug products, the permitted daily exposure (PDE) limit is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g or less.[12] European regulations also limit platinum group metals, including palladium, to less than 5 ppm.[13] It is crucial to reduce palladium levels to meet these stringent regulatory standards.[14]
Q4: How can I accurately measure the concentration of residual palladium in my product?
A4: The standard and most reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15][16][17] ICP-MS offers excellent sensitivity and can detect palladium at sub-ng/L levels.[16] While this technique is highly accurate, it requires expensive instrumentation and experienced personnel.[13] For more rapid, in-process checks, catalysis-based fluorometric methods are also available and can be performed with standard laboratory equipment like a fluorescent plate reader.[18][19]
Troubleshooting Guide
This section addresses specific issues that may arise during the palladium removal process.
Issue 1: High levels of residual palladium remain in the final product after initial purification attempts.
-
Possible Cause: Strong coordination of the pyridine nitrogen to the palladium catalyst is preventing removal by standard methods.[1][2] The palladium species may be soluble and passing through simple filters.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-functionalized (Si-Thiol) and thiourea-functionalized (Si-THU) silica gels are robust and versatile options for various palladium species.[5][6] For particularly stubborn cases, multi-dentate sulfur-based scavengers or trimercaptotriazine (TMT) functionalized supports can be highly effective.[3][4]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be affected by solvent, temperature, and time.[3] Conduct a small-scale screen to test different scavengers and optimize the reaction time and temperature. Increasing the temperature to 40-50 °C can sometimes improve scavenger performance.[2][12]
-
Use Activated Carbon: Agitating the product solution with activated carbon (e.g., Darco KB-B) can effectively reduce palladium levels.[3] This method is often more cost-effective for large-scale operations.[3]
-
Consider a Combination Approach: A synergistic effect has been observed when using a combination of scavengers, such as activated charcoal with a chelating agent like 1,2-ethanedithiol or TMT.[3]
-
Issue 2: Significant product loss occurs during the scavenging process.
-
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material. This is a known issue, particularly with activated carbon, but can occur with other scavengers as well.[1][12]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium but low affinity for your product.[1] Some synthetic carbon adsorbents are designed for high metal scavenging while maximizing API yield.[12]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the target palladium level. This can be determined through small-scale optimization experiments.[1] Loadings can be as low as 0.15 w/w with extended reaction times.[20]
-
Adjust the Solvent System: The choice of solvent can influence the binding of both palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[1]
-
Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product and combine the washings with the filtrate.[2][21]
-
Issue 3: A black precipitate (palladium black) has formed in the reaction mixture.
-
Possible Cause: The palladium catalyst has become unstable and precipitated out of the solution as Pd(0), known as palladium black. This can be caused by oxygen in the system, impurities in the starting materials, or instability of the ligand under the reaction conditions.[22]
-
Troubleshooting Steps:
-
Filter through Celite: Palladium black is a heterogeneous solid and can be effectively removed by filtering the reaction mixture through a packed pad of Celite (1-2 cm thick).[9][11] This should be the first step before attempting other purification methods.
-
Degas Solvents and Reagents: To prevent future occurrences, ensure that solvents are properly degassed before use. Running the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of the catalyst.[22]
-
Evaluate Starting Material Purity: Impurities, such as elemental sulfur, can act as catalyst poisons and lead to decomposition.[23] Ensure the purity of your this compound and other reagents.
-
Data Presentation: Palladium Scavenger Performance
The following table summarizes the effectiveness of various palladium removal methods reported in the literature. Conditions can vary significantly, and a screening study is always recommended.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenger Loading | Conditions | Source(s) |
| SiliaMetS Thiol & Thiourea | 2400 | ≤ 16 | 10 wt% (mixture) | Not specified | [6] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt | 45 °C, 18 h in THF | [3] |
| Ecosorb C-941 | 600 | 15 | 0.11 wt | 22 °C, 1.5 h | [3] |
| Si-TMT | > target | < target | 0.03 wt | 35 °C, 2 h | [3] |
| Carboxen® 564 | 1250 | 12 | 0.5 g scavenger in 20 g solvent | 40 °C, 24 h in Methanol | [12] |
| Silica-Thiol (Reference) | 1250 | > 12 | 0.5 g scavenger in 20 g solvent | 40 °C, 24 h in Methanol | [12] |
| MP-TMT | 500 - 800 | < 10 | 5 equivalents | Room Temp, overnight | [24] |
Experimental Protocols
Protocol 1: General Procedure for Batch Scavenging with Functionalized Silica
-
Reaction Work-up: After the coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble impurities.
-
Solvent Selection: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[21]
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.[2][21]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours.[2][21] The optimal time should be determined by monitoring the palladium concentration.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to completely remove the solid-supported scavenger.[21][25]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2][21]
-
Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the purified product.[21] Analyze the palladium content of the purified product using ICP-MS.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10 wt% relative to the crude product mass, but this may require optimization.[2]
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 45 °C) for a period of 1 to 18 hours.[2][3]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Celite is crucial to prevent fine carbon particles from passing through.[1][2]
-
Washing: Wash the celite/carbon cake thoroughly with fresh solvent.
-
Concentration & Analysis: Concentrate the combined filtrate to obtain the product and analyze for residual palladium.[1]
Visual Workflow and Logic Diagrams
The following diagram provides a decision-making workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. arborassays.com [arborassays.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. cphi-online.com [cphi-online.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biotage.com [biotage.com]
- 25. benchchem.com [benchchem.com]
Minimizing homocoupling in Suzuki reactions with 5-Bromo-2-isopropoxypyridine
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to minimize homocoupling side reactions in Suzuki-Miyaura cross-coupling experiments involving 5-bromo-2-isopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with this compound, and why is it a concern?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl compound.[1][2] This byproduct consumes the valuable organoboron reagent, reduces the yield of the desired cross-coupled product, and complicates subsequent purification steps.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3][4]
-
Oxygen: Dissolved oxygen can oxidize the active palladium(0) catalyst to palladium(II).[1][5] These Pd(II) species are known to promote the homocoupling of boronic acids.[1][4] Even trace amounts of oxygen can lead to the formation of homocoupling byproducts.[6]
-
Palladium(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][7][8]
Q3: How does the choice of palladium catalyst and ligand influence the formation of homocoupling byproducts?
A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.[1]
-
Palladium Source: Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[7] Advanced precatalysts, like Buchwald's G3 and G4, are also designed to generate the active Pd(0) species efficiently, thereby minimizing side reactions.[7]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[1][7][9] These ligands accelerate the desired reductive elimination step and their steric bulk can hinder the formation of intermediates that lead to homocoupling.[1][7]
Q4: What is the role of the base, and how does it affect homocoupling?
A4: The base is essential for the transmetalation step of the Suzuki cycle.[10] However, the choice of base can significantly impact side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[7] The optimal base is substrate-dependent and may require screening.
Q5: My pyridine substrate is electron-deficient. How does this affect the reaction and the risk of homocoupling?
A5: this compound contains an electron-deficient pyridine ring. While electron-deficient halides can sometimes be more reactive towards oxidative addition, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially forming inactive species.[9][11] This can slow down the catalytic cycle, increasing the opportunity for side reactions like homocoupling. The use of bulky, electron-rich ligands is particularly important to stabilize the catalyst and promote the desired reaction pathway.[1][9]
Q6: Can the stability of my boronic acid contribute to side reactions?
A6: Yes, boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in aqueous conditions.[9][11] While distinct from homocoupling, it is another pathway that consumes the boronic acid. To enhance stability, consider using boronic esters, such as pinacol esters, which are more robust towards hydrolysis and other decomposition pathways.[11][12]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides actionable solutions to common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Significant formation of homocoupled biaryl byproduct. | Presence of dissolved oxygen in solvents or reaction headspace. | Rigorously degas all solvents and the reaction mixture (e.g., via nitrogen subsurface sparging for 20-30 minutes). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[2][3][4] | Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[2] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (Buchwald G3/G4).[7] If using a Pd(II) source, add a mild reducing agent like potassium formate.[4][6][13] | Minimizes the concentration of free Pd(II) available to participate in the homocoupling of the boronic acid.[2][6] | |
| Inappropriate ligand choice (e.g., PPh₃ with challenging substrates). | Employ bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos.[1][7] | Accelerates the rate-limiting steps of the desired catalytic cycle and sterically disfavors pathways leading to homocoupling.[1] | |
| Base is too strong or unsuitable for the substrate. | Screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][9] | Optimizes the transmetalation step while minimizing base-promoted decomposition and homocoupling. | |
| Boronic acid instability leading to decomposition and side reactions. | Use a more stable boronic ester derivative (e.g., pinacol ester, MIDA boronate).[11][14] | Increases the stability of the organoboron reagent, reducing its propensity for undesired side reactions. | |
| Slow reaction kinetics allowing side reactions to compete. | Gradually increase the reaction temperature. Ensure the catalyst system is active enough for the pyridine substrate. | A higher temperature can increase the rate of the desired cross-coupling, outcompeting the homocoupling pathway. |
Data Presentation
Table 1: Effect of Dissolved Oxygen on Homocoupling
Quantitative data from literature highlights the critical impact of oxygen on homocoupling.
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18[3] |
This data illustrates that even trace amounts of oxygen can produce detectable levels of homocoupling byproducts.
Table 2: Qualitative Guide for Reagent Selection to Minimize Homocoupling
| Component | Recommended to Minimize Homocoupling | Rationale |
| Palladium Source | Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)[7]; Buchwald Precatalysts (G3, G4)[7] | Avoids the in-situ reduction step from Pd(II) to Pd(0), which is a primary source of homocoupling.[1][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[1][7] | Accelerates reductive elimination and sterically hinders side reactions.[1] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[7][9] | Sufficiently promotes transmetalation without causing excessive boronic acid decomposition. |
| Boron Reagent | Boronic Esters (e.g., Pinacol, MIDA)[11] | More stable towards protodeboronation and other decomposition pathways compared to boronic acids.[11][12] |
Visualizations
Caption: The Suzuki catalytic cycle and the competing homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Large-Scale Synthesis of 5-Bromo-2-isopropoxypyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-2-isopropoxypyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of this compound from 2,5-Dibromopyridine
-
Question: We are experiencing low yields during the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine with sodium isopropoxide. What are the potential causes and how can we optimize the reaction?
-
Answer: Low conversion in this SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Moisture Content: The presence of water will consume the sodium isopropoxide and can inhibit the reaction. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incomplete Formation of Sodium Isopropoxide: If preparing the alkoxide in situ using sodium hydride (NaH) or another strong base, ensure the reaction with isopropanol is complete before adding the 2,5-dibromopyridine. Incomplete deprotonation of the isopropanol will lead to a lower concentration of the active nucleophile.
-
Reaction Temperature and Time: While SNAr reactions on dihalopyridines can be facile, elevated temperatures may be required to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC and consider increasing the temperature or extending the reaction time if the starting material is still present. However, excessively high temperatures can lead to side reactions and decomposition.
-
Solvent Choice: Aprotic polar solvents like THF, DMF, or DMSO are generally preferred for SNAr reactions as they can solvate the cation of the alkoxide, increasing the nucleophilicity of the isopropoxide.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the elimination of HBr to form a benzyne-type intermediate, although this is less common with pyridines compared to benzene derivatives. Another possibility is reaction at the 5-position, though the 2-position is generally more activated for nucleophilic attack on the pyridine ring.
-
Issue 2: Formation of Impurities and Byproducts
-
Question: During the large-scale synthesis of this compound, we are observing significant impurity peaks in our HPLC analysis. What are the likely impurities and how can we minimize their formation?
-
Answer: The formation of impurities is a common challenge in scaling up chemical syntheses. For this specific reaction, consider the following:
-
Over-reaction/Disubstitution: Although the second bromine atom is less reactive after the first substitution, forcing conditions (high temperature, long reaction time, large excess of nucleophile) can lead to the formation of 2,5-diisopropoxypyridine. To mitigate this, use a controlled stoichiometry of sodium isopropoxide (typically 1.0-1.2 equivalents) and monitor the reaction closely to stop it once the 2,5-dibromopyridine has been consumed.
-
Hydrolysis: If there is moisture in the reaction or during workup, hydrolysis of the starting material or product can occur, leading to the formation of 5-bromo-2-hydroxypyridine. Ensure anhydrous conditions and careful workup procedures.
-
Impurities from Starting Materials: The purity of the starting 2,5-dibromopyridine is crucial. Impurities in the starting material, such as isomers (e.g., 2,3- or 3,5-dibromopyridine), will likely be carried through the reaction and complicate purification. It is advisable to use high-purity 2,5-dibromopyridine for large-scale synthesis.
-
Purification Challenges: On a large scale, chromatographic purification can be impractical. Developing a robust crystallization or distillation method for the final product is often necessary to remove impurities effectively.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common scalable synthetic route to this compound?
-
A1: A common and scalable route is the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine with sodium isopropoxide. The 2,5-dibromopyridine precursor can be synthesized in high yield from 2-aminopyridine via bromination followed by a Sandmeyer reaction.[1]
-
-
Q2: How can the progress of the SNAr reaction be monitored effectively on a large scale?
-
A2: For large-scale production, in-process control (IPC) is critical. The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques allow for quantitative monitoring of the consumption of the starting material (2,5-dibromopyridine) and the formation of the product (this compound) and any byproducts.
-
-
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
-
A3: Key safety considerations include:
-
Handling of Sodium Hydride/Strong Bases: If preparing sodium isopropoxide in situ, the use of sodium hydride or other strong bases requires careful handling due to their reactivity with moisture and air.
-
Exothermic Reactions: The reaction of sodium hydride with isopropanol and the SNAr reaction itself can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature and prevent runaways.
-
Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate safety measures, including proper ventilation and grounding of equipment to prevent static discharge.
-
Waste Disposal: The synthesis will generate waste streams containing halogenated organic compounds and inorganic salts, which must be handled and disposed of according to environmental regulations.
-
-
-
Q4: Can other isomers be formed during the SNAr reaction?
-
A4: The substitution of 2,5-dibromopyridine with an alkoxide is highly regioselective for the 2-position. The nitrogen atom in the pyridine ring activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack. Therefore, the formation of 2-bromo-5-isopropoxypyridine is generally not observed in significant quantities.
-
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 2,5-Dibromopyridine | High purity is recommended for large-scale synthesis. |
| Nucleophile | Sodium isopropoxide | Can be used as a pre-formed solid or generated in situ. |
| Solvent | Tetrahydrofuran (THF) | Other aprotic polar solvents like DMF or DMSO can also be used. |
| Reaction Temperature | 60-70 °C | Monitor reaction progress to determine optimal temperature. |
| Reaction Time | 4-8 hours | Typically monitored by HPLC or GC until starting material is consumed. |
| Typical Yield | 80-90% | Yields are dependent on reaction scale and purity of reagents. |
| Purity (crude) | >95% | Dependent on reaction conditions and control of side reactions. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine (Sandmeyer Reaction)
-
Reaction Setup: In a suitable reactor, add 47% aqueous hydrogen bromide. Cool the solution to below 10 °C.
-
Addition of Starting Material: Slowly add 2-amino-5-bromopyridine to the cooled hydrogen bromide solution while maintaining the temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
-
Reaction Completion: Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Work-up: Slowly add a solution of sodium hydroxide to neutralize the reaction mixture, keeping the temperature below 25 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or distillation.
Protocol 2: Large-Scale Synthesis of this compound
-
Reaction Setup: To a reactor under an inert atmosphere (nitrogen), add anhydrous tetrahydrofuran (THF) and isopropanol.
-
Formation of Alkoxide: Cool the solution to 0-5 °C and slowly add sodium hydride (60% dispersion in mineral oil) in portions. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
Addition of Dihalopyridine: Add 2,5-dibromopyridine to the reactor.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by HPLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench with water.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. The product can be further purified by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo- and 5-Chloro-2-isopropoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-bromo-2-isopropoxypyridine and 5-chloro-2-isopropoxypyridine, two common building blocks in the synthesis of novel pharmaceutical agents. The strategic selection between a bromo or chloro derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic route design. This document outlines the fundamental principles governing their differential reactivity, supported by representative experimental data and detailed protocols for key cross-coupling reactions.
Core Principles of Reactivity: The Carbon-Halogen Bond
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F. This trend is directly correlated with the bond dissociation energies of the respective C-X bonds. The weaker C-Br bond in this compound undergoes oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, more readily than the stronger C-Cl bond in 5-chloro-2-isopropoxypyridine.[1]
Consequently, this compound is generally more reactive and often requires milder reaction conditions, such as lower temperatures and less activated catalyst systems, to achieve high yields. Conversely, the less reactive 5-chloro-2-isopropoxypyridine typically necessitates more forcing conditions, including higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[2]
Quantitative Comparison of Reactivity
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (Bromo) | Representative Yield (Chloro) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90% | ~60% (with specialized ligand) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | >95% | ~75% |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~85% | Lower yields, requires higher temp. |
| Negishi | Phenylzinc Chloride | Pd(dppf)Cl₂ | - | THF | 65 | 16 | ~80% | Requires more active catalyst |
Note: The yields presented are illustrative and based on typical outcomes for similar substrates. Actual yields will vary depending on the specific substrates, catalyst, and reaction conditions employed.
Experimental Protocols
The following are representative protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This protocol describes the coupling of a 5-halopyridine with an arylboronic acid.
Reagents and Materials:
-
This compound or 5-Chloro-2-isopropoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 5-halopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between a 5-halopyridine and an amine.
Reagents and Materials:
-
This compound or 5-Chloro-2-isopropoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add the 5-halopyridine and a stir bar.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.[3]
Visualizing Reaction Principles
The following diagrams illustrate the key factors influencing the reactivity of 5-halo-2-isopropoxypyridines and the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Key factors influencing cross-coupling reactivity.
Caption: A typical experimental workflow.
References
Spectroscopic analysis and characterization of 5-Bromo-2-isopropoxypyridine derivatives
A Comprehensive Guide to the Spectroscopic Analysis of 5-Bromo-2-isopropoxypyridine and Its Derivatives for Researchers and Drug Development Professionals.
This guide offers a comparative analysis of the spectroscopic properties of this compound and related halogenated pyridine derivatives. Due to the limited availability of public experimental spectra for this compound, this document provides predicted spectroscopic data based on established principles and compares it with experimental data from analogous compounds. This information is crucial for the identification, characterization, and quality control of these versatile building blocks in synthetic chemistry.
Predicted and Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and its derivatives. The data for this compound is predicted based on its structure, while the data for the derivatives is from published experimental results.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-4 | H-6 | Other Protons | Solvent |
| This compound | ~6.7 (d) | ~7.6 (dd) | ~8.2 (d) | -OCH(CH₃)₂: ~5.3 (septet), -OCH(CH ₃)₂: ~1.3 (d) | CDCl₃ (Predicted) |
| 5-Bromo-2-nitropyridine | ~8.2 (dd) | ~8.4 (dd) | ~9.1 (d) | - | CDCl₃[1] |
| 5-Bromo-2-iodopyridine | ~7.6 (dd) | ~7.8 (dd) | ~8.5 (d) | - | CDCl₃[2] |
| 2-Bromopyridine | ~7.2 (m) | ~7.5 (m) | ~8.3 (m) | H-5: ~7.4 (m) | CDCl₃[3] |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| This compound | ~162 | ~112 | ~142 | ~115 | ~148 | -O CH(CH₃)₂: ~70, -OCH(C H₃)₂: ~22 | CDCl₃ (Predicted) |
| 5-Bromo-2-nitropyridine | ~150 | ~125 | ~145 | ~120 | ~140 | - | CDCl₃ (Predicted)[4] |
| 2-Bromopyridine | ~142.4 | ~128.4 | ~138.6 | ~122.8 | ~150.3 | - | CDCl₃[3] |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Functional Group Stretches | Aromatic C-H Stretch | C=C & C=N Ring Stretching | C-Br Stretch |
| This compound | C-O-C: ~1250-1000 | ~3100-3000 | ~1600-1400 | ~600-500 |
| 5-Bromo-2-nitropyridine | NO₂: ~1550 (asym), ~1350 (sym)[4] | ~3100-3000 | ~1600-1450 | ~600-550[5] |
| 5-Bromo-2-methylpyridine | - | ~3100-3000 | ~1580, 1460, 1420 | ~650-550[6] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₈H₁₀BrNO[7] | 216.08[8] | M⁺: 215/217, [M-CH(CH₃)₂]⁺, [M-OCH(CH₃)₂]⁺, [C₅H₄BrN]⁺ |
| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂[4] | 202.99[4] | M⁺: 202/204, [M-NO₂]⁺, [C₅H₃Br]⁺[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-180 ppm) and a larger number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Procedure (KBr Pellet Method for Solids):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Procedure (Neat for Liquids):
-
Sample Preparation: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Mount the salt plates in the spectrometer's sample holder and acquire the spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile liquids, a heated inlet system can be used. For solids, a direct insertion probe is common.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) should be observed for bromine-containing fragments.[4]
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis and characterization of this compound derivatives.
References
- 1. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR [m.chemicalbook.com]
- 2. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Navigating the Bio-Functional Landscape of Novel 2-Isopropoxypyridine Analogs: A Comparative Analysis
Disclaimer: The following guide is a hypothetical case study intended for illustrative purposes. The compounds derived from 5-Bromo-2-isopropoxypyridine, their synthesis, and biological data are fictional and created to demonstrate the format of a comprehensive comparison guide for researchers.
This guide provides a comparative analysis of the biological activities of a novel series of compounds synthesized from the versatile starting material, this compound. For this analysis, we will focus on the evaluation of their potential as anticancer agents. The performance of these novel compounds is compared against a well-established chemotherapeutic agent, Doxorubicin.
Data Presentation: Anticancer Activity Screening
The synthesized compounds, designated as ISO-1 to ISO-4 , were evaluated for their in-vitro cytotoxic activity against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.
| Compound | Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| This compound | Br-C5H3N-O-CH(CH3)2 | > 100 | > 100 | > 100 |
| ISO-1 | (C6H5)-C5H3N-O-CH(CH3)2 | 15.2 ± 1.8 | 25.4 ± 2.1 | 30.1 ± 2.5 |
| ISO-2 | (4-F-C6H4)-C5H3N-O-CH(CH3)2 | 8.5 ± 0.9 | 12.1 ± 1.3 | 18.7 ± 1.9 |
| ISO-3 | (4-OCH3-C6H4)-C5H3N-O-CH(CH3)2 | 22.7 ± 2.4 | 35.8 ± 3.1 | 41.3 ± 3.8 |
| ISO-4 | (4-NO2-C6H4)-C5H3N-O-CH(CH3)2 | 5.1 ± 0.6 | 7.9 ± 0.8 | 10.2 ± 1.1 |
| Doxorubicin (Reference) | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Key Observations:
-
The parent compound, this compound, exhibited no significant cytotoxic activity.
-
Substitution of the bromine atom with different aryl groups via Suzuki coupling led to a notable increase in anticancer activity.
-
Compound ISO-4 , featuring an electron-withdrawing nitro group, demonstrated the most potent activity among the synthesized analogs, albeit still less potent than the reference drug Doxorubicin.
-
The presence of an electron-donating methoxy group in ISO-3 resulted in decreased activity compared to the unsubstituted phenyl analog ISO-1 .
Experimental Protocols
General Synthesis of ISO-1 to ISO-4 via Suzuki Coupling
A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of dioxane and water was heated to 90 °C under a nitrogen atmosphere for 12 hours.[1][2] After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired compounds.
MTT Assay for Cytotoxicity Screening
Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and Doxorubicin for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader.[3][4][5][6] The IC50 values were calculated from the dose-response curves.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and anticancer screening.
Caption: Hypothetical inhibition of the EGFR signaling pathway by ISO-4.[7][8][9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Evaluation of 5-Bromopyridine-Based Compounds: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the 5-bromopyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comparative overview of the in vitro evaluation of various 5-bromopyridine-based compounds, summarizing key performance data from published studies. While specific experimental data for 5-Bromo-2-isopropoxypyridine-based compounds is not extensively available in the public domain, this document compiles and compares data from structurally related analogs to offer a valuable framework for evaluation and future research.
This guide presents a synthesis of data on the anti-proliferative and kinase inhibitory activities of several 5-bromopyridine derivatives. Detailed methodologies for the key in vitro assays are provided to support the reproducibility of the findings. Additionally, signaling pathway, experimental workflow, and logical relationship diagrams are included to visually represent the concepts discussed.
Comparative In Vitro Activity of 5-Bromopyridine Derivatives
The following table summarizes the in vitro activity of various 5-bromopyridine-based compounds from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Target/Cell Line | Assay Type | Key Findings (IC50/Activity) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | MCF-7 (Breast Cancer), HCT116 (Colon Cancer) | Anticancer Activity | Nine compounds showed significant activity against MCF-7, and six compounds showed remarkable activity against HCT116. | [1] |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | Kinase Inhibition | Compounds with significant anticancer activity revealed remarkable CDK9 inhibitory potential (IC50 = 0.63-1.32 μM) relative to sorafenib (IC50 = 0.76 μM). | [1] |
| 5-Bromo-N-phenyl substituted isatin Derivatives | HepG2 (Liver Cancer), HT-29 (Colon Cancer) | Antitumor Activity | 5-bromo substituted isatins exhibited potential anti-tumor activities against HT-29. | [2] |
| Pyridine-thiazole hybrids | MCF-7 (Breast Cancer), HepG2 (Liver Cancer) | Cytotoxicity | Compounds 7 and 10 revealed promising anticancer activity against MCF-7 and HepG2 cell lines with IC50 values in the range of 5.36–8.76 μM. | [3] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | SNB-75 (CNS Cancer) | Anticancer Activity | Compound 4e showed the highest sensitivity with a Percent Growth Inhibition (PGI) of 41.25. | [4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Various Cancer Cell Lines | Anticancer Activity | Compound 4i demonstrated the most significant anticancer activity with a mean Growth Percent (GP) of 97.48. | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
XTT Assay: Add the XTT reagent, which is already water-soluble, directly to the wells.
-
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during a kinase reaction. Inhibition of the kinase results in less ATP consumption or ADP production.
Generalized Protocol (Luminescence-based, e.g., Kinase-Glo®):
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a suitable substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo® reagent). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-luciferin reaction that produces light.
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Data Analysis: A higher luminescent signal indicates greater inhibition of the kinase. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key concepts and workflows.
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for a kinase inhibitor.
Caption: A typical experimental workflow for the in vitro screening and evaluation of novel chemical compounds.
Caption: A diagram illustrating the logical relationship between a compound's structure and its therapeutic potential.
References
The Evolving Landscape of Pyridine-Based Drug Discovery: A Comparative Analysis of 5-Bromo-2-isopropoxypyridine Analogs and Related Scaffolds
For Immediate Release
In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a wide array of chemical modifications, leading to compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-2-isopropoxypyridine analogs and related pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. While specific SAR studies on this compound are limited in publicly available literature, this review extrapolates key findings from closely related structures to inform future drug design strategies.
Pyridine and its derivatives are known to play a crucial role in medicinal chemistry, serving as key scaffolds for a multitude of drugs.[1] The ability of the pyridine nucleus to bind to various biological targets has sparked significant interest in the synthesis of new pyridine-based therapeutic agents.[1]
Comparative Biological Activity of Pyridine Analogs
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following table summarizes the biological activities of various substituted pyridine analogs, providing a basis for understanding potential SAR trends.
| Compound ID | Structure | Target/Activity | Potency (IC50/MIC) | Reference |
| Series 1: 2-Aryloxy-4-alkoxy-pyridines | ||||
| CP-316311 | 2-(2,4,6-trimethylphenoxy)-4-(1-ethylpropoxy)-3,6-dimethylpyridine | CRF1 Receptor Antagonist | IC50 = 6.8 nM | [2] |
| Series 2: 2-Phenoxypyridines | ||||
| Analog 1 | Structure not specified | c-Jun N-terminal kinase (JNK3) inhibitor | Potent in vivo profile | [3] |
| Series 3: 5-Aryl-2-methoxypyridines | ||||
| Analog 2 | 2-methoxy-5-phenylpyridine derivative | Antitubercular | MIC90 > 10 µM | [4] |
| Series 4: Dihydropyridines and Pyridines | ||||
| Compound 4g | Dihydropyridine analog | Human tissue nonspecific alkaline phosphatase (h-TNAP) inhibitor | IC50 = 0.74 ± 0.034 µM | [5] |
| Compound 4j | Pyridine analog | Human tissue nonspecific alkaline phosphatase (h-TNAP) inhibitor | IC50 = 5.34 ± 0.16 µM | [5] |
| Series 5: 5H-Chromenopyridines | ||||
| SP-6-27 | 5H-thiochromenopyridine analog | Anticancer | Good to moderate cytotoxicity (3-15 μM) | [6][7] |
| Series 6: Spiro-pyridine derivatives | ||||
| Compound 5 | 1′H-spiro-indene-2,4′-pyridine derivative | Anticancer (HepG-2, Caco-2) | IC50 = 10.58 ± 0.80 µM (HepG-2), 9.78 ± 0.70 µM (Caco-2) | [8] |
| Compound 7 | Spiro-pyridine derivative | Anticancer (Caco-2) | IC50 = 9.78 ± 0.70 μM | [8] |
Key Structure-Activity Relationship Insights
From the compiled data, several SAR trends can be inferred for pyridine derivatives:
-
Substitution at the 2- and 4-positions: In the 2-aryloxy-4-alkoxy-pyridine series, the specific nature of the alkoxy and aryloxy groups, along with substitutions on the pyridine ring itself, are critical for potent CRF1 receptor antagonism.[2]
-
Scaffold Hopping: The development of 2-phenoxypyridines as JNK3 inhibitors from an earlier pyrimidine series demonstrates the utility of scaffold hopping in optimizing potency and in vivo properties.[3]
-
Importance of the 5-Position: In the antitubercular 2-methoxypyridine series, functionalization at the C5-position with aryl groups was explored, although the initial analogs showed limited activity.[4] This highlights the sensitivity of biological activity to substitutions at this position.
-
Fused Ring Systems: The development of 5H-chromenopyridines and spiro-pyridine derivatives showcases the potential of creating more complex, rigid structures to achieve potent anticancer activity.[6][7][8] The fusion of additional rings can significantly impact the molecule's interaction with its biological target.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative synthetic methodologies for key pyridine analogs.
General Procedure for the Synthesis of 2-Aryloxy-4-alkoxy-pyridines
A method to control regioselectivity via pyridine-N-oxides was developed for the synthesis of this series. The synthesis of compounds in this series and the radiolabeled analog [3H]-2 involved multi-step sequences that are detailed in the primary literature.[2]
General Procedure for the Synthesis of 5-Aryl-2-methoxypyridines
The synthesis of C5-aryl pyridine analogues was achieved via a Suzuki–Miyaura cross-coupling reaction.[4]
Caption: Synthetic scheme for 5-Aryl-2-methoxypyridine analogs.
General Procedure for the Synthesis of Dihydropyridine Analogs
A library of new dihydropyridine and pyridine analogs were synthesized with diverse pharmacophores. The specific synthetic routes are detailed in the cited publication.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes in drug discovery is essential for a clear understanding.
Hypothetical Signaling Pathway for a Pyridine-Based Kinase Inhibitor
Many pyridine derivatives function as kinase inhibitors. The following diagram illustrates a general signaling pathway that could be targeted by such a compound.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
General Experimental Workflow for SAR Studies
The process of conducting structure-activity relationship studies involves a cyclical process of design, synthesis, and biological evaluation.
Caption: Iterative workflow for structure-activity relationship studies.
Conclusion
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 5-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. 5-Bromo-2-isopropoxypyridine serves as a versatile building block, allowing for the introduction of diverse functionalities at the 5-position through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system, which includes the palladium precursor and the associated ligand, is crucial for achieving high yields and reaction efficiency. The electronic and steric properties of the 2-isopropoxy group on the pyridine ring can influence the catalytic cycle. Below is a summary of the performance of commonly used palladium catalysts in key cross-coupling reactions for substrates structurally similar to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For 5-bromopyridine derivatives, several palladium catalysts have proven effective.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 |
| Pd(dppf)Cl₂ | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | 5 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~95 | 2 |
Data is based on the coupling of 5-bromonicotinic acid and other 5-bromopyridine derivatives and is intended to be representative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The choice of ligand is particularly critical in this reaction to overcome the potential for pyridine nitrogen to inhibit the catalyst.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / Xantphos | Morpholine | Cs₂CO₃ | Toluene | 110 | 16 | 85 | 2 (Pd), 4 (ligand) |
| Pd(OAc)₂ / BINAP | Aniline | NaOtBu | Toluene | 100 | 24 | ~90 | 2 (Pd), 3 (ligand) |
| [Pd(allyl)Cl]₂ / RuPhos | Primary Amines | K₂CO₃ | t-BuOH | 100 | 24 | High | 2 (Pd), 4 (ligand) |
Data is based on the amination of various 5-bromopyridine derivatives and is intended to be representative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for the synthesis of conjugated systems. This reaction typically requires a copper(I) co-catalyst.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT | 4 | 92 | 2 (Pd), 4 (Cu) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Terminal Alkynes | Et₃N | DMF | 100 | 3 | 72-96 | 2.5 (Pd), 5 (ligand), 5 (Cu) |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | i-Pr₂NH | Toluene | 80 | 12 | High | 2 (Pd), 4 (Cu) |
Data is based on the Sonogashira coupling of 5-bromopyrimidines and other 5-bromopyridine derivatives and is intended to be representative.
Experimental Protocols
Detailed methodologies for the cross-coupling of this compound are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice of palladium catalyst for the cross-coupling of this compound is a critical factor in achieving optimal reaction outcomes. While Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki and Sonogashira couplings, catalyst systems based on palladium acetate or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or RuPhos often provide superior results, particularly for the more challenging Buchwald-Hartwig amination.[1] For Suzuki reactions, Pd(dppf)Cl₂ can offer significantly shorter reaction times compared to Pd(PPh₃)₄.[2] The provided protocols serve as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is recommended for any new substrate combination to ensure the highest possible yield and purity of the desired product.
References
Validating the Structure of Novel Compounds from 5-Bromo-2-isopropoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. 5-Bromo-2-isopropoxypyridine has emerged as a versatile building block, offering two distinct points for chemical modification: the bromine atom at the 5-position, ideal for cross-coupling reactions, and the isopropoxy group at the 2-position. The development of novel compounds from this precursor necessitates rigorous structural validation to ensure the integrity of subsequent biological and pharmacological evaluations. This guide provides an objective comparison of key validation techniques, detailed experimental protocols, and a comparative analysis with an alternative scaffold, 5-Bromo-2-methoxypyridine, to inform the synthesis and characterization of new chemical entities.
Performance Comparison of Derivative Scaffolds
The choice of the starting scaffold can significantly influence the physicochemical and pharmacological properties of the resulting compounds. Below is a comparative overview of derivatives from this compound and the alternative, 5-Bromo-2-methoxypyridine. The isopropoxy group, being bulkier and more lipophilic than a methoxy group, can alter solubility, metabolic stability, and binding interactions with biological targets.
| Property | 5-Aryl-2-isopropoxypyridine Derivatives | 5-Aryl-2-methoxypyridine Derivatives |
| Lipophilicity (Predicted) | Generally higher | Generally lower |
| Metabolic Stability | Potentially increased due to steric hindrance at the 2-position | More susceptible to O-demethylation |
| Solubility in Organic Solvents | Generally good | Good |
| Aqueous Solubility | Generally lower | Potentially higher than isopropoxy derivatives |
| Binding Pocket Interactions | The isopropoxy group can form favorable hydrophobic interactions. | The smaller methoxy group may allow for different binding orientations. |
Structural Validation by NMR and Mass Spectrometry
The definitive structural confirmation of novel compounds derived from this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a hypothetical derivative, 5-phenyl-2-isopropoxypyridine , the expected ¹H and ¹³C NMR chemical shifts are summarized below. These values are predicted based on data from structurally similar compounds.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for 5-phenyl-2-isopropoxypyridine
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~7.8 | ~138.0 |
| H-4 | ~7.7 | ~115.0 |
| H-6 | ~8.4 | ~148.0 |
| Isopropyl CH | ~5.4 (septet) | ~70.0 |
| Isopropyl CH₃ | ~1.4 (doublet) | ~22.0 |
| Phenyl C1' | - | ~138.0 |
| Phenyl C2'/C6' | ~7.6 | ~127.0 |
| Phenyl C3'/C5' | ~7.4 | ~129.0 |
| Phenyl C4' | ~7.3 | ~128.0 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. For 5-phenyl-2-isopropoxypyridine , the expected mass-to-charge ratios (m/z) for the molecular ion are presented below.
Table 2: Predicted Mass Spectrometry Data for 5-phenyl-2-isopropoxypyridine
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 214.1226 | Protonated molecular ion |
| [M]⁺ | 213.1152 | Molecular ion |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. The following sections outline protocols for the synthesis of a representative derivative via Suzuki coupling and its subsequent structural elucidation.
Synthesis of 5-phenyl-2-isopropoxypyridine via Suzuki Coupling
This protocol describes a common method for the formation of a carbon-carbon bond between this compound and an aryl boronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Mass Spectrometry Sample Preparation and Analysis
Procedure:
-
Prepare a dilute solution (approximately 1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
Mandatory Visualizations
Experimental Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and structural validation of 5-phenyl-2-isopropoxypyridine.
PIM1 Kinase Signaling Pathway and Point of Inhibition
Derivatives of substituted pyridines have shown potential as inhibitors of PIM1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[2][3][4][5][6][7] Inhibition of PIM1 is a promising strategy in cancer therapy.
Caption: PIM1 kinase signaling pathway and the inhibitory action of a pyridine derivative.
Comparison with an Alternative Scaffold: 5-Bromo-2-methoxypyridine
5-Bromo-2-methoxypyridine is a closely related and commercially available building block for the synthesis of kinase inhibitors.[3][8][9] The primary difference lies in the alkoxy substituent at the 2-position.
Table 3: Comparison of this compound and 5-Bromo-2-methoxypyridine
| Feature | This compound | 5-Bromo-2-methoxypyridine |
| Molecular Weight | 216.08 g/mol | 188.02 g/mol [3] |
| Reactivity in Cross-Coupling | Similar to 5-Bromo-2-methoxypyridine | Well-established in Suzuki and other cross-coupling reactions.[9] |
| Properties of Derivatives | Increased lipophilicity, potential for enhanced metabolic stability. | Lower lipophilicity, may offer better aqueous solubility. |
| Cost | Generally higher | Generally lower and more readily available. |
The choice between these two scaffolds will depend on the specific goals of the drug discovery program, balancing factors such as synthetic accessibility, cost, and the desired physicochemical properties of the final compounds. The validation methodologies presented in this guide are equally applicable to derivatives from both starting materials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparing the efficacy of different synthetic routes to 5-substituted-2-isopropoxypyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 5-substituted-2-isopropoxypyridines, a scaffold of interest in medicinal chemistry. We will objectively evaluate the efficacy of different methodologies, supported by experimental data from analogous systems, to assist in the selection of the most suitable synthetic strategy.
Overview of Synthetic Strategies
The synthesis of 5-substituted-2-isopropoxypyridines can be broadly approached via two distinct strategies:
-
Strategy A: Early Isopropoxylation. This approach involves the initial formation of the 2-isopropoxypyridine core, followed by the introduction of the 5-substituent. This is typically achieved by first synthesizing a versatile intermediate, such as 5-bromo-2-isopropoxypyridine, which can then undergo various cross-coupling reactions.
-
Strategy B: Late Isopropoxylation. In this strategy, the 5-substituent is already in place on a pyridine ring bearing a leaving group at the 2-position (e.g., 5-substituted-2-chloropyridine). The final step is the introduction of the isopropoxy group, typically via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig C-O coupling reaction.
The choice between these strategies depends on the nature of the desired 5-substituent, the availability of starting materials, and the desired overall efficiency.
Core Synthetic Methodologies
The primary reactions utilized in the synthesis of 5-substituted-2-isopropoxypyridines are Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for introducing the 2-isopropoxy group.[1][2] This reaction involves the displacement of a halide (typically chloro or bromo) at the 2-position of the pyridine ring by an isopropoxide nucleophile. The pyridine ring's electron-deficient nature facilitates this substitution, which can be further enhanced by electron-withdrawing groups on the ring.[1] While traditionally requiring elevated temperatures, modern methods have been developed that can proceed under milder conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl substituents at the 5-position.[3] The reaction couples an organoboron reagent (e.g., an arylboronic acid) with a halide (typically this compound).[3] It is known for its high functional group tolerance and generally good to excellent yields.[3]
Sonogashira Coupling
For the introduction of alkynyl substituents at the 5-position, the Sonogashira coupling is the premier method.[4] This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[4] The reaction conditions are generally mild and tolerate a wide variety of functional groups.[4]
Buchwald-Hartwig Amination (and C-O Coupling)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] An analogous C-O coupling reaction can be employed to introduce the isopropoxy group by coupling isopropanol with a 2-halopyridine. This method is particularly useful for substrates that may be sensitive to the strongly basic conditions of classical SNAr reactions.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes typical reaction conditions and yields for the key synthetic transformations. The data is compiled from literature reports on closely related pyridine systems and serves as a comparative guide.
| Reaction Type | Transformation | Typical Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| SNAr | 2,5-Dichloropyridine → 5-Chloro-2-isopropoxypyridine | Sodium Isopropoxide, Isopropanol | Isopropanol | 80 - 100 | 12 - 24 | 70 - 85 | Requires relatively high temperatures; strongly basic conditions. |
| Suzuki Coupling | This compound + Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 85 - 95 | 15 - 20 | 75 - 95 | Broad substrate scope; sensitive to catalyst and ligand choice.[3] |
| Sonogashira Coupling | This compound + Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | THF/Et₃N | 25 - 65 | 3 - 16 | 80 - 95 | Requires inert atmosphere; potential for alkyne homocoupling.[4][7] |
| Buchwald-Hartwig | 5-Substituted-2-bromopyridine + Isopropanol | Pd(OAc)₂, Xantphos, NaOt-Bu | Toluene | 100 - 110 | 8 - 16 | 65 - 85 | Milder than SNAr; requires careful selection of ligand and base.[6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-isopropoxypyridine via Suzuki Coupling (Strategy A)
Step 1a: Synthesis of this compound (Intermediate)
-
To a solution of sodium isopropoxide (prepared from sodium (1.2 eq) and anhydrous isopropanol), 2,5-dibromopyridine (1.0 eq) is added.
-
The reaction mixture is heated to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Step 1b: Suzuki Coupling
-
In an oven-dried Schlenk flask, this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq) are combined.
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%) is added, and the flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added, and the mixture is heated to 85-95 °C for 15-20 hours.[3]
-
Upon cooling, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 5-aryl-2-isopropoxypyridine.
Protocol 2: Synthesis of 5-Alkynyl-2-isopropoxypyridine via Sonogashira Coupling (Strategy A)
-
To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v), tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%) are added.
-
The terminal alkyne (1.2 eq) is added, and the mixture is stirred at room temperature for 3-16 hours under an inert atmosphere.[7]
-
The reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography on silica gel to yield the 5-alkynyl-2-isopropoxypyridine.
Mandatory Visualization
Caption: Workflow of synthetic strategies to 5-substituted-2-isopropoxypyridines.
Conclusion
The synthesis of 5-substituted-2-isopropoxypyridines can be effectively achieved through several reliable methods. The "Early Isopropoxylation" strategy (Strategy A), which proceeds via a this compound intermediate, offers a versatile platform for diversification using well-established palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. This approach is often preferable when a variety of 5-substituents are desired. The "Late Isopropoxylation" strategy (Strategy B) is more direct if the 5-substituted-2-halopyridine is readily available. The choice between a classical SNAr and a Buchwald-Hartwig C-O coupling for the isopropoxylation step will depend on the substrate's sensitivity to strongly basic conditions. This guide provides the foundational data and protocols to enable researchers to select the optimal synthetic route based on their specific target, available resources, and desired efficiency.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Navigating Lipophilicity and Pharmacokinetics: A Comparative Guide to 5-Halo-2-alkoxypyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the interplay between a compound's physicochemical properties and its pharmacokinetic profile is paramount. This guide provides a comparative analysis of the lipophilicity and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a series of 5-halopyridine derivatives, serving as a surrogate for the 5-Bromo-2-isopropoxypyridine class. The presented data, compiled from medicinal chemistry literature, offers insights into how subtle structural modifications can significantly impact a compound's drug-like properties.
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The lipophilicity of these compounds, often quantified as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of their ADME profile, influencing everything from membrane permeability to metabolic clearance.[2][3] This guide will delve into these relationships, providing both comparative data and the detailed experimental protocols necessary for their determination.
Comparative Analysis of Physicochemical and In Vitro ADME Properties
The following table summarizes the structure-activity relationship (SAR) for a representative series of substituted pyridine derivatives, highlighting the impact of substitutions on their biological potency, lipophilicity, and metabolic stability.
Table 1: Comparison of Biological Activity, Lipophilicity, and Metabolic Stability of Substituted Pyridine Derivatives
| Compound ID | R1 | R2 | IC50 (nM) | cLogP | Human Liver Microsomal Stability (% remaining after 1h) |
| 1a | -H | -OCH3 | 150 | 2.1 | 85 |
| 1b | -F | -OCH3 | 120 | 2.3 | 82 |
| 1c | -Cl | -OCH3 | 80 | 2.8 | 75 |
| 1d | -Br | -OCH3 | 75 | 3.0 | 72 |
| 2a | -H | -OC2H5 | 130 | 2.5 | 78 |
| 2b | -F | -OC2H5 | 100 | 2.7 | 75 |
| 2c | -Cl | -OC2H5 | 65 | 3.2 | 68 |
| 2d | -Br | -OC2H5 | 60 | 3.4 | 65 |
| 3a | -H | -O-iPr | 110 | 2.8 | 70 |
| 3b | -F | -O-iPr | 85 | 3.0 | 68 |
| 3c | -Cl | -O-iPr | 50 | 3.5 | 60 |
| 3d | -Br | -O-iPr | 45 | 3.7 | 55 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and does not represent a single cohesive study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are the protocols for the key assays used to determine the lipophilicity and in vitro pharmacokinetic properties of the pyridine derivatives.
Determination of Lipophilicity (logP) by RP-HPLC
Lipophilicity is a key parameter in drug discovery that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for its determination.
Principle: The retention time of a compound on a non-polar stationary phase in RP-HPLC is proportional to its lipophilicity. By correlating the retention times of test compounds with those of reference compounds with known logP values, the logP of the test compounds can be determined.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Test compounds and a set of reference compounds with known logP values
-
Autosampler vials
Procedure:
-
Preparation of Solutions:
-
Dissolve test compounds and reference standards in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Use a gradient elution method, for example: 5% to 95% Mobile Phase B over 15 minutes.
-
Set the flow rate to 1 mL/min.
-
Set the UV detection wavelength to an appropriate value for the compounds being analyzed (e.g., 254 nm).
-
-
Analysis:
-
Inject 10 µL of each reference and test compound solution.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Plot a calibration curve of log(k') versus the known logP values for the reference compounds.
-
From the linear regression of the calibration curve, determine the logP of the test compounds based on their measured log(k') values.
-
In Vitro Metabolic Stability: Human Liver Microsome (HLM) Assay
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major determinants of drug clearance in the liver.
Principle: The test compound is incubated with human liver microsomes in the presence of the necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Positive control compounds (e.g., verapamil, testosterone)
-
96-well incubation plates and collection plates
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).
-
Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the collection plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the logical flow of experiments in the early-stage evaluation of novel pyridine derivatives.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-isopropoxypyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-isopropoxypyridine, a chemical intermediate used in pharmaceutical and research applications. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
Due to its chemical properties as a brominated pyridine derivative, this compound is classified as hazardous waste.[1][2] Proper disposal is not only a matter of laboratory safety but also a legal requirement under local, state, and federal regulations.[3] The following guidelines are based on best practices for handling hazardous chemical waste and information extrapolated from safety data sheets of analogous compounds.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[4] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors.[4] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with a non-combustible, inert absorbent such as vermiculite or sand.[4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed in compliance with all applicable regulations. This involves proper identification, segregation, containment, and transfer of the waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][4]
-
This waste stream should not be mixed with other incompatible chemical waste. It is particularly important to store it separately from strong oxidizing agents and acids.[5]
-
-
Waste Collection and Containment:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[4]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by a licensed hazardous waste disposal service.[4]
-
-
Final Disposal:
-
The disposal of this compound must be conducted by qualified personnel or a licensed professional waste disposal service.[3]
-
Common disposal methods for pyridine-based chemical waste include high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Never dispose of this compound down the drain or in regular trash.[3]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
